(11z,13e)-hexadecadienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73264-89-8 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(11Z,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5- |
InChI Key |
ZTJGMVSDMQAJPE-ICWBMWKASA-N |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCCCCC=O |
Canonical SMILES |
CCC=CC=CCCCCCCCCCC=O |
Purity |
97% |
Synonyms |
(11Z,13E)-11,13-hexadecadienal; (Z11,E13)-11,13-Hexadecadienal; (Z,E)-11,13-Hexadienal; 11,13-hexadecadienal; (Z,E)-11,13-hexadecadienal; 11Z,13E-Hexadecadienal; (Z,E)-11,13-Hexadecadienal; ; |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of (11Z,13E)-Hexadecadienal in Insect Communication: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(11Z,13E)-Hexadecadienal is a crucial semiochemical involved in the chemical communication of several insect species, primarily moths. As a key component of female-produced sex pheromone blends, it plays a vital role in attracting conspecific males, thereby mediating mating behavior. This technical guide provides a comprehensive overview of the biological role of this compound, with a particular focus on the navel orangeworm, Amyelois transitella, a significant agricultural pest. This document details the quantitative effects of this compound on insect behavior, outlines the experimental protocols used to elucidate its function, and describes the underlying signaling pathways involved in its perception.
Introduction
Chemical communication is a fundamental aspect of insect life, governing behaviors such as mating, aggregation, and foraging. Pheromones, chemical signals that mediate intraspecific communication, are of particular interest for their potential application in pest management strategies. This compound is a C16 aldehyde that has been identified as a component of the sex pheromone of various lepidopteran species. In the navel orangeworm, Amyelois transitella, this compound is part of a complex pheromone blend that elicits a specific behavioral cascade in males, culminating in mating attempts.[1] Understanding the precise role of this compound and the mechanisms by which it is detected is essential for the development of effective and environmentally benign pest control methods, such as mating disruption and attract-and-kill technologies.
Biological Role and Behavioral Effects
This compound typically functions as a sex pheromone component, attracting males of the species. Its activity is often dependent on its presence in a specific blend with other compounds.
Role in Amyelois transitella (Navel Orangeworm)
In the navel orangeworm, this compound is a synthetic isomer of a component of the female-produced sex pheromone.[2] While the naturally occurring major component is (11Z,13Z)-hexadecadienal, the (11Z,13E)-isomer is a key attractant when combined with other compounds.[3] The full attractive blend for male A. transitella includes (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene.[2][3]
The biosynthesis of the related (11Z,13Z)-hexadecadienal in the pheromone gland of female A. transitella is a multi-step process involving the desaturation of palmitic acid.[4][5] The production of this aldehyde is regulated by the pheromone biosynthesis activating neuropeptide (PBAN).[4][5] Decapitation of females leads to a significant decrease in the aldehyde's titer, which can be restored by injecting PBAN.[4][5]
Quantitative Behavioral Data
The behavioral response of male A. transitella to pheromone blends containing this compound has been quantified in wind tunnel bioassays. The following table summarizes the flight responses of males to a blend containing (11Z,13Z)-hexadecadienal, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, with varying amounts of (11Z,13Z)-hexadecadien-1-ol.
| Percentage of (11Z,13Z)-hexadecadien-1-ol | N (males tested) | Flight Initiation (%)[6] | Lure Contact (%)[6] |
| 0 | 60 | 78.3 | 55.0 |
| 1 | 60 | 81.7 | 68.3 |
| 5 | 60 | 85.0 | 73.3 |
| 10 | 60 | 80.0 | 66.7 |
| 20 | 60 | 76.7 | 61.7 |
Table 1: Flight responses of male Amyelois transitella to a pheromone blend with varying amounts of (11Z,13Z)-hexadecadien-1-ol. All treatments contained 10 ng of (11Z,13Z)-hexadecadienal, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene in a 100:5:15 ratio. The percentage of the additional alcohol is relative to the amount of the aldehyde.
Experimental Protocols
The identification and characterization of this compound's role in insect communication rely on a suite of specialized experimental techniques.
Pheromone Gland Extraction
This protocol is adapted from studies on Amyelois transitella.[4][5]
-
Insect Preparation: Use 2-day-old virgin female moths during their scotophase (dark period).
-
Gland Extrusion: Gently squeeze the abdomen of the female to expose the pheromone gland located at the abdominal tip.
-
Excision: Carefully excise the gland at the sclerotized cuticle of the 8th abdominal segment using micro-scissors.
-
Extraction: Immediately place the excised gland in a small vial containing a suitable solvent, such as hexane, and crush it to release the pheromone components.
-
Internal Standard: Add a known amount of an internal standard (e.g., 3Z,6Z,9Z-tricosatriene) for quantification.
-
Purification: The extract can be purified by passing it through a small column of silica gel to remove non-polar lipids.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture.
-
Sample Injection: Inject the pheromone gland extract into a gas chromatograph (GC) equipped with a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is directed towards an insect antenna preparation.
-
Antenna Preparation: An excised antenna from a male moth is mounted between two electrodes. The electrodes are connected to a high-impedance amplifier.
-
Signal Recording: As the separated compounds elute from the GC column and pass over the antenna, any compound that elicits a response from the olfactory receptor neurons will generate a voltage change, which is recorded as an electroantennogram (EAG).
-
Data Analysis: By comparing the timing of the EAG signals with the peaks on the FID chromatogram, the biologically active compounds can be identified.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment.
-
Wind Tunnel Setup: A transparent wind tunnel with controlled airflow, temperature, and light conditions is used.
-
Odor Source: The pheromone blend is released from a dispenser at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is recorded and scored for various responses, including taking flight, upwind flight, and contact with the odor source.
-
Data Quantification: The percentage of moths exhibiting each behavior is calculated to determine the attractiveness of the pheromone blend.
Signaling Pathways
The perception of this compound by the male moth's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response.
The process begins with the hydrophobic pheromone molecule entering the aqueous sensillum lymph through pores in the sensillum wall. Here, it is bound by a Pheromone Binding Protein (PBP), which solubilizes the pheromone and transports it to the dendritic membrane of an olfactory receptor neuron. The Sensory Neuron Membrane Protein (SNMP) is thought to be involved in the release of the pheromone from the PBP and its transfer to the Pheromone Receptor (PR). The PR is part of a complex with the highly conserved co-receptor, Orco. Binding of the pheromone to the PR activates a G-protein-mediated signaling cascade, leading to the opening of ion channels. The resulting influx of cations depolarizes the neuronal membrane, generating an action potential that is transmitted to the antennal lobe of the brain, ultimately triggering a behavioral response.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the identification and characterization of a pheromone component like this compound.
Conclusion
This compound is a significant component of the sex pheromone blend of several insect species, playing a critical role in mate attraction. In the navel orangeworm, Amyelois transitella, its presence in a specific blend is essential for eliciting the full range of male mating behaviors. The detailed understanding of its biological role, derived from the experimental protocols and knowledge of the signaling pathways outlined in this guide, provides a solid foundation for the development of targeted and sustainable pest management strategies. Further research into the specific receptors and neuronal circuits involved in the perception of this and other pheromone components will undoubtedly lead to even more refined and effective applications in the future.
References
- 1. Unusual pheromone chemistry in the navel orangeworm: novel sex attractants and a behavioral antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Review of (11Z,13E)-Hexadecadienal Pheromone Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,13E)-Hexadecadienal is a conjugated diene aldehyde that has been investigated as a component of insect sex pheromones. This technical guide provides a comprehensive literature review of the research pertaining to this compound and its closely related derivatives, with a primary focus on its identification, synthesis, biological activity, and the underlying biochemical and neurophysiological mechanisms. The majority of detailed research has centered on the corresponding acetate, (11Z,13E)-hexadecadien-1-yl acetate, a key sex pheromone component of the grass webworm, Herpetogramma licarsisalis (Lepidoptera: Crambidae). This guide will detail the findings related to the acetate and the alcohol, while also providing the available information on the aldehyde.
Identification and Occurrence
The primary identification of a compound in this family is (11Z,13E)-hexadecadien-1-yl acetate as a major sex pheromone component of the female grass webworm, Herpetogramma licarsisalis.[1][2] Pheromone gland extracts from female moths were analyzed using gas chromatography (GC), coupled with electroantennographic detection (EAD) and mass spectrometry (GC-MS), to identify the electrophysiologically active compounds. In addition to the acetate, (Z)-11-hexadecen-1-yl acetate was also identified as a pheromone component.[1] The corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was also detected and found to have a strong inhibitory effect on male moth attraction in field bioassays.[1][2]
While not a primary component, this compound has been noted as a synthetic isomer that can contribute to the attraction of the male navel orangeworm, Amyelois transitella, when combined with other pheromone components.[3]
Quantitative Data from Pheromone Gland Analysis and Field Trials
The following tables summarize the quantitative data from key studies on the pheromone blend of Herpetogramma licarsisalis and the behavioral responses of male moths.
Table 1: Pheromone Components Identified in Female Herpetogramma licarsisalis Gland Extracts
| Compound | Putative Function | Reference |
| (11Z,13E)-Hexadecadien-1-yl acetate | Major attractant | [1] |
| (Z)-11-Hexadecen-1-yl acetate | Minor component | [1] |
| (11Z,13E)-Hexadecadien-1-ol | Behavioral inhibitor | [1] |
Table 2: Field Trapping Bioassay of Male Herpetogramma licarsisalis with Synthetic Pheromone Lures
| Lure Composition (µg) | Mean Trap Catch (± SE) | Significance | Reference |
| Blank (Control) | 0.0 ± 0.0 | a | [2] |
| 10 µg (11Z,13E)-16:Ac | 11.2 ± 2.6 | b | [2] |
| 100 µg (11Z,13E)-16:Ac | 19.8 ± 3.9 | b | [2] |
| 1000 µg (11Z,13E)-16:Ac | 15.4 ± 3.1 | b | [2] |
Treatments with the same letter are not significantly different. Data adapted from Gibb et al., 2007.[2]
Table 3: Inhibitory Effect of (11Z,13E)-Hexadecadien-1-ol on Male H. licarsisalis Attraction
| Lure Composition (µg) | Mean Trap Catch (± SE) | Significance | Reference |
| 30:70 (Z11-16:Ac : (11Z,13E)-16:Ac) | 12.0 ± 2.5 | a | [2] |
| 30:70:1 (Z11-16:Ac : (11Z,13E)-16:Ac : (11Z,13E)-16:OH) | 1.8 ± 1.0 | b | [2] |
| 30:70:10 (Z11-16:Ac : (11Z,13E)-16:Ac : (11Z,13E)-16:OH) | 0.8 ± 0.4 | b | [2] |
Treatments with the same letter are not significantly different. Data adapted from Gibb et al., 2007.[2]
Experimental Protocols
Pheromone Extraction and Identification from Herpetogramma licarsisalis
Objective: To extract and identify the sex pheromone components from female H. licarsisalis pheromone glands.
Protocol:
-
Insect Rearing: Rear H. licarsisalis larvae on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Separate pupae by sex to ensure virgin females are available for extraction.
-
Pheromone Gland Excision: Excise the pheromone glands from 2- to 3-day-old virgin female moths during their calling period (typically in the early hours of the scotophase).
-
Extraction: Place the excised glands in a small vial containing a minimal volume of high-purity hexane (e.g., 10 µL per gland) and extract for a defined period (e.g., 30 minutes) at room temperature.
-
Analysis by GC-EAD:
-
Inject a sample of the hexane extract into a gas chromatograph equipped with a non-polar column (e.g., DB-5) and a polar column (e.g., DB-Wax) for separation of components.
-
Split the effluent from the GC column, directing one portion to a flame ionization detector (FID) and the other to an electroantennogram preparation.
-
For the EAD, use an excised male moth antenna mounted between two electrodes. Pass the GC effluent over the antenna in a humidified airstream.
-
Record the electrical responses from the antenna simultaneously with the FID signal to identify which compounds elicit an antennal response.[4]
-
-
Analysis by GC-MS:
-
Analyze the extract on a GC-MS system to determine the mass spectra of the EAG-active compounds.
-
Compare the mass spectra and retention times with those of authentic standards to confirm the chemical structures.[5]
-
Microchemical derivatization techniques, such as reaction with dimethyl disulfide (DMDS) to determine double bond positions, can be employed for further structural confirmation.[1]
-
Synthesis of this compound and Derivatives
Objective: To synthesize this compound, its corresponding alcohol, and acetate for bioassays and as analytical standards. The Wittig reaction is a key step in creating the conjugated diene system.[1][6]
Protocol Outline (for the alcohol and subsequent conversion):
-
Preparation of the Phosphonium Salt: React an appropriate ω-haloalkanol (e.g., 11-bromoundecan-1-ol, protected as a tetrahydropyranyl ether) with triphenylphosphine to form the corresponding phosphonium salt.
-
Wittig Reaction:
-
Generate the ylide from the phosphonium salt using a strong base (e.g., sodium ethoxide).
-
React the ylide with an α,β-unsaturated aldehyde (e.g., (E)-2-pentenal) at low temperature (e.g., -100°C) to form the (11Z,13E)-diene system.[7]
-
-
Deprotection: Remove the protecting group from the hydroxyl function to yield (11Z,13E)-hexadecadien-1-ol.
-
Acetylation: Acetylate the alcohol using acetic anhydride in pyridine to produce (11Z,13E)-hexadecadien-1-yl acetate.[7]
-
Oxidation to Aldehyde: Oxidize the alcohol (from step 3) using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
-
Purification: Purify all final products using column chromatography or high-performance liquid chromatography (HPLC).
Wind Tunnel Bioassay
Objective: To evaluate the behavioral responses of male moths to synthetic pheromone components in a controlled environment.
Protocol:
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), humidity, and lighting (e.g., red light for nocturnal species).[8]
-
Pheromone Source: Apply a known amount of the synthetic pheromone or blend onto a dispenser (e.g., a filter paper or rubber septum) placed at the upwind end of the tunnel.
-
Insect Acclimation: Place individual male moths in a release cage and allow them to acclimate to the tunnel conditions for a set period.
-
Behavioral Observation: Release the male moth at the downwind end of the tunnel and record a sequence of behaviors for a defined duration (e.g., 2-5 minutes). Scored behaviors can include: taking flight, oriented flight upwind, half upwind to lure, approaching the source, and landing on the source.[8]
-
Data Analysis: Analyze the percentage of males exhibiting each behavior for different treatments (e.g., different blends, concentrations, or controls). Statistical tests such as chi-square or ANOVA can be used to compare treatments.
Biosynthesis and Signaling Pathways
While the specific biosynthetic and signaling pathways for this compound have not been fully elucidated, general pathways for conjugated diene pheromones in moths have been proposed.
Proposed Biosynthesis Pathway
The biosynthesis of conjugated diene pheromones in moths is thought to originate from fatty acid metabolism.[9] A plausible pathway for an 11,13-diene involves a sequence of desaturation and chain-shortening steps. It has been suggested that for 11,13-hexadecadienyl compounds, a Δ11-desaturase acts as an initial step, followed by the action of a Δ13-desaturase.[7]
Proposed biosynthetic pathway for this compound and its derivatives.
Pheromone Signaling Pathway
The perception of pheromones in moths involves a complex signaling cascade within the male's antenna.
Generalized pheromone signaling pathway in a lepidopteran olfactory neuron.
Experimental Workflow Diagram
The overall process of pheromone identification, synthesis, and bioassay follows a logical workflow.
Workflow for pheromone identification, synthesis, and validation.
Conclusion
The research on this compound and its derivatives has primarily focused on the acetate as a key sex pheromone component of the grass webworm, Herpetogramma licarsisalis. Field trials have confirmed the attractant properties of the acetate and the inhibitory role of the corresponding alcohol. While detailed information on the aldehyde is limited, the established protocols for synthesis, extraction, and bioassay provide a solid framework for further investigation. The proposed biosynthetic and signaling pathways, based on general knowledge of lepidopteran systems, offer valuable hypotheses for future research aimed at elucidating the specific mechanisms governing the production and perception of this class of conjugated diene pheromones. Further studies are warranted to explore the specific role of this compound in insect chemical communication and to identify the specific enzymes and receptors involved in its biosynthesis and detection.
References
- 1. (11z,13E)-Hexadecadien-1-yI Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis - Identification, Synthesis, and Field Bioassays [digitalcollections.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Moth Sex Pheromone Receptors and Deceitful Parapheromones | Pheromone and Parapheromone Reception [agris.fao.org]
The Alchemical Synthesis: A Technical Guide to Conjugated Diene Pheromone Biosynthesis in Moths
For Researchers, Scientists, and Drug Development Professionals
The intricate world of insect communication is largely orchestrated by a silent language of chemical signals known as pheromones. Among the most fascinating are the conjugated diene pheromones utilized by numerous moth species for mate attraction. The biosynthesis of these specific molecules is a testament to the elegant precision of biological pathways, involving a symphony of enzymatic reactions that transform common fatty acids into potent, species-specific signals. This technical guide provides an in-depth exploration of these biosynthetic pathways, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in understanding and potentially manipulating these crucial biological processes.
Core Biosynthetic Pathways: From Fatty Acid Precursors to Pheromone Cocktails
The biosynthesis of conjugated diene pheromones in moths is a multi-step process that typically begins with common saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18), derived from de novo fatty acid synthesis.[1][2] The subsequent transformation into a conjugated diene involves a series of enzymatic modifications, primarily including desaturation, chain-shortening, and terminal functional group modification.[2][3][4]
The key enzymes orchestrating this transformation are:
-
Fatty Acyl-CoA Desaturases (FADs): These enzymes are paramount in introducing double bonds into the fatty acyl chain at specific positions and with precise stereochemistry (Z or E).[5][6][7] The formation of a conjugated diene system often involves the action of one or more desaturases. In some cases, a single bifunctional desaturase can catalyze two consecutive desaturation steps to create the conjugated system.[3]
-
Chain-Shortening Enzymes (β-oxidation): To achieve the correct chain length for the final pheromone component, the fatty acyl intermediates undergo a limited number of β-oxidation cycles.[8][9][10] This process systematically removes two-carbon units from the fatty acid chain.
-
Fatty Acyl-CoA Reductases (FARs): Once the correct chain length and unsaturation pattern are established, FARs reduce the fatty acyl-CoA to the corresponding fatty alcohol.[7][11]
-
Terminal Modifying Enzymes: The final pheromone component can be an alcohol, aldehyde, or acetate ester. Alcohol oxidases can convert the fatty alcohol to an aldehyde, while acetyltransferases can esterify the alcohol to form an acetate.[1][12][13]
The precise sequence and interplay of these enzymatic reactions are what ultimately determine the species-specific composition of the pheromone blend.
Quantitative Insights into Pheromone Biosynthesis
The efficiency and specificity of the enzymes involved in pheromone biosynthesis are critical for producing the correct ratio of pheromone components. The following tables summarize key quantitative data from various studies, providing insights into enzyme activity and substrate preferences.
| Enzyme/System | Moth Species | Substrate(s) | Product(s) | Key Findings/Quantitative Data | Reference |
| Bifunctional Desaturase (Desat1) | Bombyx mori (Silkmoth) | Palmitoyl-CoA, (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecenoyl-CoA, (E,Z)-10,12-Hexadecadienoyl-CoA | A single enzyme catalyzes both the Δ11-desaturation and the subsequent formation of the conjugated diene system. | [3] |
| Δ11 Desaturase | Dendrolimus punctatus | Stearoyl-CoA | (Z)-11-Octadecenoyl-CoA | This is a key initial step in the pathway leading to both monoene and diene pheromone components. | [8] |
| Chain-Shortening Enzymes | Dendrolimus punctatus | (Z)-11-Octadecenoyl-CoA, (Z,E)-9,11-Hexadecadienoyl-CoA | (Z)-5-Dodecenoyl-CoA, (Z,E)-5,7-Dodecadienoyl-CoA | Demonstrates specific chain-shortening of unsaturated fatty acyl intermediates. | [8] |
| Fatty Acyl Reductase (pgFAR) | Heliothinae species | C8-C16 fatty acyl-CoAs | C8-C16 fatty alcohols | Exhibits broad substrate specificity but with a hierarchical preference for certain chain lengths and unsaturation patterns. | [11] |
Experimental Protocols: Unraveling the Biosynthetic Machinery
The elucidation of these complex biosynthetic pathways relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments frequently cited in the study of moth pheromone biosynthesis.
Protocol 1: In Vivo Isotopic Labeling to Trace Biosynthetic Pathways
Objective: To determine the metabolic route from a precursor fatty acid to the final pheromone components.
Methodology:
-
Preparation of Labeled Precursors: Synthesize or procure deuterium-labeled (e.g., d3-palmitic acid) or 13C-labeled fatty acids.
-
Application: Topically apply a precise amount of the labeled precursor (typically dissolved in a solvent like DMSO or hexane) to the pheromone gland of a female moth.[8][14]
-
Incubation: Allow a specific period for the moth to metabolize the precursor.
-
Extraction: Excise the pheromone gland and extract the lipids using an organic solvent (e.g., hexane).
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the incorporation of the isotopic label into the pheromone components and potential intermediates.[8]
Protocol 2: Functional Characterization of Desaturases in a Heterologous System (Yeast)
Objective: To determine the function and specificity of a candidate desaturase gene.
Methodology:
-
Gene Cloning: Isolate the full-length cDNA of the candidate desaturase gene from the moth's pheromone gland.
-
Vector Construction: Clone the desaturase gene into a yeast expression vector.
-
Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector.
-
Substrate Feeding: Culture the transformed yeast and supplement the medium with a potential fatty acid substrate (e.g., palmitic acid).
-
Lipid Extraction and Analysis: Extract the fatty acid methyl esters (FAMEs) from the yeast cells.
-
Analysis: Analyze the FAMEs by GC-MS to identify the novel unsaturated fatty acids produced by the expressed desaturase.[5]
Visualizing the Pathways: A Graphical Representation
To facilitate a clearer understanding of the complex interactions within these biosynthetic pathways, the following diagrams have been generated using the Graphviz DOT language.
General biosynthetic pathway for conjugated diene pheromones in moths.
Experimental workflow for identifying and characterizing pheromone biosynthesis genes.
Conclusion and Future Directions
The study of conjugated diene pheromone biosynthesis in moths has unveiled a remarkable molecular toolkit that insects use to generate highly specific chemical signals. A deep understanding of these pathways, from the genes and enzymes involved to the regulation of their expression and activity, is crucial. For researchers, this knowledge opens doors to deciphering the evolution of chemical communication and insect speciation. For drug development professionals, these pathways present novel targets for the development of environmentally benign pest management strategies. By disrupting these finely tuned biosynthetic routes, it may be possible to interfere with moth reproduction, offering a sustainable alternative to broad-spectrum insecticides. Future research will likely focus on the intricate regulatory mechanisms, such as the role of neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN), and the potential for engineering these pathways in heterologous systems for the sustainable production of pheromones for agricultural applications.[15][16]
References
- 1. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Evolution of moth sex pheromone composition by a single amino acid substitution in a fatty acid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex pheromone biosynthesis in the pine caterpillar moth, Dendrolimus punctatus (Lepidoptera: Lasiocampidae): pathways leading to Z5-monoene and 5,7-conjugated diene components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. mdpi.com [mdpi.com]
- 13. Lipases and carboxylesterases affect moth sex pheromone compounds involved in interspecific mate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insect pheromones - Wikipedia [en.wikipedia.org]
- 16. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
(11z,13e)-hexadecadienal CAS registry number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (11Z,13E)-hexadecadienal, a significant semiochemical in insect communication. The document details its chemical identity, including its CAS Registry Number and IUPAC nomenclature. It outlines the methodologies for its synthesis, analytical characterization, and biological evaluation through electrophysiological and field bioassays. Furthermore, this guide presents a generalized model of the lepidopteran pheromone signaling pathway, offering a framework for understanding its mechanism of action at the molecular level. Quantitative data is systematically organized, and experimental workflows are visualized to facilitate comprehension and application in research and development.
Chemical Identification and Properties
This compound is a long-chain aldehyde with two double bonds, which is a crucial component of the sex pheromone of various insect species, notably the grass webworm, Herpetogramma licarsisalis.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 73264-89-8[1] |
| Molecular Formula | C₁₆H₂₈O |
| Molecular Weight | 236.39 g/mol |
Synthesis and Analytical Characterization
The synthesis of this compound can be achieved through a multi-step process, often involving a Wittig reaction to establish the stereospecific double bonds, followed by oxidation of the corresponding alcohol precursor.
General Synthetic Approach
A common strategy for synthesizing this compound involves the following key transformations:
-
Formation of a phosphonium salt: An appropriate alkyl halide is reacted with triphenylphosphine.
-
Wittig reaction: The resulting phosphonium salt is treated with a strong base to form a ylide, which then reacts with a suitable aldehyde to create the (11Z) double bond. A second Wittig reaction can be employed to introduce the (13E) double bond.
-
Oxidation: The resulting (11Z,13E)-hexadecadien-1-ol is then oxidized to the final aldehyde product using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of the Precursor (11Z,13E)-Hexadecadien-1-yl Acetate
While a detailed protocol for the aldehyde is not available, a method for the synthesis of the related acetate has been described and provides a valuable reference. The synthesis of (11Z,13E)-hexadecadien-1-yl acetate is achieved via a stereoselective Wittig reaction.[2] The subsequent conversion to the aldehyde would involve hydrolysis of the acetate to the alcohol, followed by oxidation.
Analytical Methods
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
Biological Activity and Evaluation
This compound functions as a sex pheromone, eliciting a behavioral response in male moths. The biological activity can be assessed through a combination of electrophysiological and behavioral assays.
Experimental Protocol: Pheromone Gland Extraction for Identification
This protocol, adapted from studies on Herpetogramma licarsisalis, is used to identify the natural pheromone components.[5]
-
Pheromone glands are excised from female moths during their calling phase (typically in the scotophase).
-
The glands are extracted in a small volume of a non-polar solvent like hexane for a short period.
-
The extract is then concentrated and can be used for GC-EAD and GC-MS analysis.
Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a mixture are biologically active.
-
The pheromone extract or a synthetic standard is injected into a gas chromatograph.
-
The column effluent is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other passing over an insect antenna.
-
Electrodes attached to the antenna record any depolarization, indicating a response to an active compound.
Caption: Experimental workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Experimental Protocol: Field Bioassays
Field bioassays are essential to confirm the behavioral activity of the synthetic pheromone under natural conditions.[2]
-
Synthetic this compound is loaded onto a dispenser (e.g., a rubber septum).
-
The dispenser is placed in a trap designed for the target insect species.
-
Traps are deployed in the field, and the number of captured male moths is recorded and compared to control traps (with no pheromone or with other isomers).
Pheromone Signaling Pathway in Lepidoptera
The binding of this compound to a specific odorant receptor (OR) on the dendrite of an olfactory sensory neuron in the male moth's antenna initiates a signal transduction cascade. While the specific pathway for this compound is not fully elucidated, a general model for lepidopteran pheromone reception provides a valuable framework. This process involves a complex interplay of pheromone-binding proteins (PBPs), the specific OR, and a co-receptor (Orco).
Caption: Generalized signaling pathway for lepidopteran pheromone reception.
Conclusion
This compound is a potent semiochemical with significant implications for pest management and the study of chemical ecology. This guide provides a foundational understanding of its chemical properties, synthesis, and biological function. The detailed methodologies and conceptual frameworks presented herein are intended to support further research and development in this field. Future work should focus on elucidating the precise molecular interactions and signaling cascades initiated by this compound, as well as optimizing its synthesis for practical applications.
References
- 1. research.mpu.edu.mo [research.mpu.edu.mo]
- 2. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z,Z)-11,13-Hexadecadienal | C16H28O | CID 6436739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 11,13-Hexadecadien-1-ol, (11Z,13Z)- | C16H30O | CID 5365563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Hexadecadienal and Their Respective Biological Functions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of hexadecadienal, focusing on their significant roles as insect sex pheromones. The information presented herein is intended to be a valuable resource for researchers in chemical ecology, entomology, and pest management, as well as for professionals involved in the development of novel and species-specific pest control strategies.
Introduction to Hexadecadienal Isomers
Hexadecadienals are a class of unsaturated aldehydes with a 16-carbon chain and two double bonds. The specific geometry (Z or E) and position of these double bonds give rise to a variety of isomers, each with distinct chemical properties and, most notably, highly specific biological functions. In the realm of chemical ecology, these molecules are of paramount importance as they often serve as potent sex pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies).
The precise composition and ratio of different hexadecadienal isomers in a pheromone blend are critical for species recognition and reproductive isolation. Male insects possess highly specialized olfactory systems capable of detecting minute quantities of these specific isomers, which trigger a cascade of innate behaviors culminating in mating. Understanding the structure-activity relationship of these isomers is fundamental to deciphering the complexities of insect communication and for developing effective, environmentally-benign pest management tools.
Key Isomers of Hexadecadienal and Their Biological Functions
The biological activity of hexadecadienal isomers is predominantly as sex pheromones, acting as attractants for conspecific males. The specific isomer, or blend of isomers, is often unique to a particular species. Below is a summary of some of the most well-characterized hexadecadienal isomers and their associated biological activities.
10,12-Hexadecadienal Isomers
The isomers of 10,12-hexadecadienal are notable for their role as pheromones in several economically important pest species.
-
(10E, 12Z)-10,12-Hexadecadienal (Bombykal): A component of the sex pheromone of the silkworm moth, Bombyx mori. While its alcohol analogue, bombykol, is the primary attractant, bombykal also elicits electrophysiological responses in male antennae.
-
(10E, 12E)-10,12-Hexadecadienal: This isomer is a significant component of the female sex pheromone of the spiny bollworm, Earias insulana[1][2]. It acts as a powerful attractant for males of this species. It is also a major sex pheromone component in the cotton leaf-roller, Notarcha derogata[3].
-
(10Z, 12E)-10,12-Hexadecadienal: This isomer is a pheromone produced by Conogethes pluto and can be used as an attractant[4].
-
(10Z, 12Z)-10,12-Hexadecadienal: The synthesis of this isomer has been described in the context of sex pheromone components of Diaphania hyalinata[5].
(Z)-11-Hexadecenal
(Z)-11-Hexadecenal is a major sex pheromone component for several major agricultural pests in the Heliothis and Helicoverpa genera.
-
Helicoverpa zea (Corn Earworm): (Z)-11-Hexadecenal is the major component of the female-produced sex pheromone[6][7]. The addition of a secondary component, (Z)-9-hexadecenal, can influence male attraction[7].
-
Heliothis virescens (Tobacco Budworm): This isomer is the major sex pheromone component[8]. The pheromone blend also includes other components, and the addition of (Z)-11-hexadecen-1-ol can significantly increase trap captures of males[9]. The olfactory sensory neurons of male H. virescens show high specificity to (Z)-11-hexadecenal[8][10].
-
Helicoverpa armigera (Cotton Bollworm): (Z)-11-Hexadecenal is the major component of its sex pheromone blend[11].
9,11-Hexadecadienal Isomers
The geometric isomers of 9,11-hexadecadienal are key components of the sex pheromone of the sugarcane borer.
-
Diatraea saccharalis (Sugarcane Borer): Chemical analysis of the pheromone glands has revealed the presence of all four geometric isomers of 9,11-hexadecadienal[12][13]. The major component is (9Z, 11E)-hexadecadienal, and its attractiveness to males is enhanced by the presence of other components, including (Z)-11-hexadecenal[14]. The full blend of four components, including (Z)-hexadec-9-enal and hexadecanal, elicits a stronger behavioral response in wind tunnel assays compared to the binary blend[15][16].
4,6-Hexadecadienal Isomers
These isomers have been studied in the context of the eri-silk moth.
-
Samia cynthia ricini (Eri-silk moth): The natural sex pheromone is (4E, 6E, 11Z)-4,6,11-hexadecatrienal. Studies on related isomers have shown that the presence of the aldehyde group and the 6,11-diene structure are crucial for pheromonal activity[17]. The geometric configuration of the 4,6-diene structure has a less critical impact on the electroantennographic response[17]. The synthesis and bioassay of (4E,6Z)-hexadecadienal and its derivatives have been reported for the persimmon fruit moth, Stathmopoda masinissa[18].
Quantitative Analysis of Biological Activity
The biological activity of hexadecadienal isomers is typically quantified using electrophysiological and behavioral assays. The data from these assays are crucial for determining the potency and specificity of each isomer.
| Isomer | Insect Species | Assay Type | Dosage/Concentration | Observed Effect |
| (10E, 12E)-10,12-Hexadecadienal | Earias insulana | Field Trapping | Not specified | Male attraction[1][2] |
| Notarcha derogata | GC-EAD, Olfactometer | Not specified | Major sex pheromone component[3] | |
| (Z)-11-Hexadecenal | Helicoverpa zea | Field Trapping | Lures with Z11-16:Ald and Z9-16:Ald | Male capture[7] |
| Heliothis virescens | Field Trapping | 0.25% Z11-16:OH in PVC dispenser | Significantly higher male capture[9] | |
| Wind Tunnel | 300 ng of 97:3 blend with Z9-16:Ald | Male attraction and landing[19] | ||
| (9Z, 11E)-Hexadecadienal | Diatraea saccharalis | Wind Tunnel | Not specified | Admixture with (Z)-11-hexadecenal significantly enhanced attractiveness[14] |
| (11Z, 13Z)-Hexadecadienal | Amyelois transitella | Wind Tunnel | 10 and 100 ng of 4-component blend | Higher levels of source location than 1 and 1,000 ng[20] |
| (4E, 6E, 11Z)-4,6,11-Hexadecatrienal | Samia cynthia ricini | EAG-GLC | Not specified | High EAG activity[17] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological functions of hexadecadienal isomers. The following sections outline the key experimental protocols.
Synthesis of Hexadecadienal Isomers
The stereospecific synthesis of hexadecadienal isomers is a critical first step for their biological evaluation. Various synthetic routes have been developed to achieve high isomeric purity.
Example Synthesis of (9Z, 11E)- and (9Z, 11Z)-Hexadecadienal: [12]
-
Starting Material: 9-decen-1-ol is a common starting material for a divergent synthetic route[12].
-
Intermediate Formation: The starting material is converted to key intermediates through a series of reactions including oxidation, Wittig reactions, and protection/deprotection of functional groups.
-
Formation of the Diene System: A crucial step is the stereoselective formation of the conjugated diene system. For example, a Wittig reaction under Schlosser conditions can be used to produce the (E,Z) isomer, while other conditions can yield the (Z,Z) isomer[12].
-
Final Oxidation: The corresponding alcohol is oxidized to the final aldehyde product using an oxidizing agent such as pyridinium dichromate (PDC) in dichloromethane. This step is performed carefully to avoid isomerization of the double bonds[12].
Synthesis of (4E,6Z)-Hexadeca-4,6-dienal: [18]
-
The synthesis can start from commercially available materials.
-
A key step involves a Wittig reaction to form the (Z)-double bond.
-
The corresponding alcohol is then oxidized to the aldehyde using Pyridinium Chlorochromate (PCC) and sodium acetate in dichloromethane at 0°C, yielding the final product[18].
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.
Protocol:
-
Antenna Preparation: An antenna is excised from a male moth. The tip and the base of the antenna are carefully cut to ensure good electrical contact.
-
Electrode Placement: The base of the antenna is mounted on the reference electrode and the tip on the recording electrode, both typically Ag/AgCl electrodes, using conductive gel.
-
Stimulus Delivery: A known amount of the hexadecadienal isomer, dissolved in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the stimulus over the antenna.
-
Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulation is measured as the EAG response. Dose-response curves can be generated by testing a range of concentrations[21].
Wind Tunnel Bioassay
Wind tunnel assays are used to study the behavioral responses of insects to airborne pheromones in a controlled environment that mimics natural conditions.
-
Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions (typically low light or red light for nocturnal species) is used[19][23].
-
Insect Acclimatization: Male moths are placed in the wind tunnel for a period to acclimatize before the experiment.
-
Pheromone Source: A specific dose of the synthetic hexadecadienal isomer or blend is applied to a dispenser (e.g., filter paper, rubber septum) and placed at the upwind end of the tunnel.
-
Behavioral Observation: A male moth is released at the downwind end of the tunnel. Its flight behavior is observed and recorded. Key behaviors scored include: taking flight, oriented upwind flight, zig-zagging flight, approaching the source, and landing on or near the source[19].
-
Data Analysis: The percentage of males exhibiting each behavior is calculated for different treatments (isomers, blends, or concentrations).
Field Trapping Experiments
Field trapping experiments are conducted to evaluate the attractiveness of synthetic pheromones under natural conditions.
Protocol:
-
Trap Design: Various trap designs can be used, such as sticky traps or funnel traps.
-
Lure Preparation: A rubber septum or another type of dispenser is loaded with a specific amount of the synthetic hexadecadienal isomer or blend.
-
Trap Placement: Traps are placed in the field at a specified height and distance from each other to avoid interference.
-
Data Collection: The number of male moths captured in each trap is counted at regular intervals.
-
Data Analysis: The mean trap catch for each treatment is calculated and statistically compared to controls and other treatments.
Signaling Pathways and Molecular Mechanisms
The detection of hexadecadienal isomers by insects involves a sophisticated olfactory signaling pathway.
Pheromone Reception and Signal Transduction:
-
Pheromone Binding: Volatile pheromone molecules enter the sensilla on the male antenna through pores and are bound by Pheromone-Binding Proteins (PBPs) in the sensillar lymph.
-
Receptor Activation: The PBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). These ORs are typically co-expressed with a highly conserved co-receptor, Orco.
-
Signal Transduction: Upon binding, the OR-Orco complex is thought to function as a ligand-gated ion channel, leading to the influx of cations and depolarization of the ORN. This generates an action potential.
-
Signal Processing: The action potentials are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. ORNs expressing the same OR converge on the same glomerulus in the antennal lobe, creating a specific spatial map of olfactory information. This information is then further processed in higher brain centers, leading to a behavioral response.
Biosynthesis of Hexadecadienal Pheromones: The biosynthesis of hexadecadienal pheromones in female moths typically starts from acetyl-CoA and involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain shortening, and final modification of the functional group. For example, in Helicoverpa zea, (Z)-11-hexadecenal is synthesized from palmitic acid via delta-11 desaturation followed by reduction[6].
Visualizations
Signaling Pathway of Hexadecadienal Pheromone Reception
Caption: Pheromone signaling pathway in insects.
Experimental Workflow for Pheromone Identification and Bioassay
Caption: Workflow for pheromone identification.
Conclusion
The isomers of hexadecadienal represent a fascinating and vital component of insect chemical communication. Their high specificity and potency make them powerful tools for studying insect behavior and for the development of targeted pest management strategies. This guide has provided an in-depth overview of the known isomers, their biological functions, and the experimental methodologies used to study them. Continued research in this area will undoubtedly uncover more intricacies of insect pheromone communication and lead to the development of even more effective and sustainable pest control solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Pherobase Synthesis - Z10Z12-16Ald | C16H28O [pherobase.com]
- 6. Pheromone biosynthetic pathways in the moths Helicoverpa zea and Helicoverpa assulta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visual cues enhance effectiveness of pheromone-baited traps for the corn earworm moth, Helicoverpa zea (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of (Z)-11-hexadecen-1-ol on field performance ofHeliothis virescens pheromone in a PVC dispenser as evidenced by trap capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification, syntheses, and characterization of the geometric isomers of 9,11-hexadecadienal from female pheromone glands of the sugar cane borer Diatraea saccharalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. tandfonline.com [tandfonline.com]
- 18. chesci.com [chesci.com]
- 19. researchgate.net [researchgate.net]
- 20. Attractiveness of a four-component pheromone blend to male navel orangeworm moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]
- 23. researchtrend.net [researchtrend.net]
- 24. m.youtube.com [m.youtube.com]
Mechanism of Action for (11Z, 13E)-Hexadecadienal at the Olfactory Receptor Level: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the molecular mechanisms underlying the detection of the insect sex pheromone (11Z, 13E)-hexadecadienal at the olfactory receptor level. While research on this specific compound is ongoing, this document leverages the extensively studied pheromone bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol) in the silkworm moth, Bombyx mori, as a foundational model. The principles of pheromone binding, receptor activation, and downstream signaling are highly conserved among lepidopteran species. This guide details the role of specific olfactory receptors (ORs) and their co-receptors, presents quantitative data on ligand-receptor interactions, outlines key experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to Pheromone Olfaction
Insects utilize a sophisticated olfactory system to detect volatile chemical cues, including species-specific sex pheromones, with remarkable sensitivity and selectivity.[1] These chemical signals are crucial for mating, aggregation, and other vital behaviors. The detection of these pheromones begins at the peripheral olfactory neurons housed in specialized hair-like structures called sensilla on the insect's antennae.[2][3]
(11Z, 13E)-hexadecadienal is a key component of the sex pheromone for various moth species, including the grass webworm Herpetogramma licarsisalis.[4][5] Understanding the precise mechanism by which this molecule activates specific olfactory receptors is fundamental for developing novel pest management strategies and for broader applications in biosensor technology.
The Olfactory Receptor Complex: A Pheromone Gateway
The initial and most specific step in pheromone detection is the binding of the ligand to an olfactory receptor (OR), a member of the G protein-coupled receptor (GPCR) superfamily.[6][7] In insects, functional ORs are typically heterodimeric complexes consisting of a specific ligand-binding OR and a highly conserved co-receptor known as Orco.[8]
For the model pheromone bombykol, the specific receptor in Bombyx mori is BmorOR-1.[9][10] This receptor is expressed in male-specific pheromone-sensitive olfactory receptor neurons (ORNs).[9] While the specific receptor for (11Z, 13E)-hexadecadienal in H. licarsisalis is yet to be fully characterized, it is expected to follow a similar paradigm of a specific OR pairing with an Orco co-receptor.
The process begins when the hydrophobic pheromone molecule, after diffusing through pores in the sensillum, is transported across the aqueous sensillar lymph by a Pheromone Binding Protein (PBP).[2][11] This transport protein protects the pheromone from degradation and facilitates its delivery to the OR embedded in the dendritic membrane of the ORN.[2]
Quantitative Analysis of Ligand-Receptor Interaction
The specificity and sensitivity of pheromone detection are determined by the binding affinity of the pheromone to its receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Ligand | Receptor System | Assay Type | Reported EC50 | Reference |
| Bombykol | BmOR-1/BmOrco | Xenopus Oocyte Electrophysiology | ~1 µM | [9][10] |
| Bombykal | BmOR-1/BmOrco | Xenopus Oocyte Electrophysiology | No significant response | [9] |
| (10E,12E)-hexadecadien-1-ol | BmOR-1/BmOrco | Xenopus Oocyte Electrophysiology | ~100 µM | [10] |
Table 1: Quantitative Data for Pheromone-Receptor Interactions in Bombyx mori
The Olfactory Signal Transduction Cascade
Upon binding of the pheromone to the specific OR, a conformational change is induced in the receptor complex, initiating an intracellular signaling cascade.[12][13] This cascade rapidly converts the chemical signal into an electrical signal.
-
Receptor Activation: The pheromone binds to the specific OR (e.g., BmorOR-1).
-
G-Protein Coupling: The activated OR-Orco complex interacts with a G-protein, typically Gαq in the case of bombykol reception.[9][10]
-
Second Messenger Production: The activated G-protein stimulates downstream effector enzymes, leading to the production of second messengers. While the canonical vertebrate olfactory pathway involves cAMP, insect pheromone transduction can involve other pathways, including the IP3 pathway.[12]
-
Ion Channel Gating: The second messengers bind to and open ion channels on the ORN membrane. Insect OR-Orco complexes themselves form ligand-gated ion channels.[8]
-
Depolarization and Action Potential: The influx of cations through the opened channels depolarizes the neuron's membrane. If this depolarization reaches a threshold, it triggers an action potential (a nerve impulse) that travels along the axon to the antennal lobe of the insect's brain for further processing.[14]
References
- 1. Sensing odorants and pheromones with chemosensory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In pursuit of Bombykol | Feature | RSC Education [edu.rsc.org]
- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 4. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]
- 9. Identification and functional characterization of a sex pheromone receptor in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bombykol - Molecule of the Month - May 2009 - HTML-only version [chm.bris.ac.uk]
- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
The Ecological Significance of (11Z,13E)-Hexadecadienal in Species-Specific Mating: A Technical Guide
Abstract
(11Z,13E)-Hexadecadienal and its structural isomers, particularly (11Z,13Z)-hexadecadienal, are pivotal long-chain aldehyde sex pheromones that mediate species-specific mating behaviors in several lepidopteran species. This technical guide provides an in-depth analysis of the ecological significance of these semiochemicals, focusing on the well-documented cases of the navel orangeworm (Amyelois transitella) and the grass webworm (Herpetogramma licarsisalis). We will explore the biosynthesis of these compounds, the intricate signaling pathways involved in their detection, and the precise behavioral responses they elicit. This document summarizes key quantitative data from electrophysiological and behavioral assays and provides detailed protocols for the primary experimental techniques used in this field of research. This guide is intended for researchers, scientists, and professionals in drug development and integrated pest management to facilitate a deeper understanding and further investigation into the chemical ecology of these important insect pests.
Introduction
Chemical communication is a cornerstone of insect behavior, governing fundamental activities such as foraging, oviposition, and, most critically, reproduction. Among the vast arsenal of semiochemicals, sex pheromones are paramount in ensuring reproductive success and maintaining species isolation. This compound and its related isomers are fatty acid-derived aldehydes that serve as the primary female-produced sex pheromones for a range of moth species, primarily within the Pyralidae and Crambidae families.
The specificity of these chemical signals is remarkable; often, subtle variations in the isomeric blend, the ratio of components, or the presence of minor synergistic or antagonistic compounds can dramatically alter the behavioral response of the receiving male. This specificity is the basis for its ecological significance, acting as a pre-zygotic isolation mechanism that prevents interspecies mating.
This guide will focus on two model organisms to illustrate the role of these pheromones:
-
Amyelois transitella (Navel Orangeworm): A major pest of nut crops in California, which utilizes (11Z,13Z)-hexadecadienal as a key component of its sex pheromone blend.
-
Herpetogramma licarsisalis (Grass Webworm): A pest of tropical and subtropical grasses, which employs (11Z,13E)-hexadecadien-1-yl acetate as its primary sex pheromone.
By examining these species, we will provide a comprehensive overview of the journey of a pheromone molecule—from its biosynthesis in the female gland to the ultimate behavioral cascade it triggers in the male.
Biosynthesis of Hexadecadienal Pheromones
The biosynthesis of moth sex pheromones is a specialized extension of fatty acid metabolism, occurring within the pheromone glands of the female. The production of conjugated dienes like hexadecadienal involves a series of enzymatic steps, including desaturation and modification of the carboxyl group.
Proposed Biosynthetic Pathway in Amyelois transitella
Research on A. transitella suggests a plausible pathway for the formation of (11Z,13Z)-hexadecadienal, which is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] The proposed sequence is as follows:
-
Δ11 Desaturation: The process begins with the common saturated fatty acid, palmitic acid (a C16 acid). A Δ11-desaturase enzyme introduces a double bond at the 11th carbon position, forming (Z)-11-hexadecenoic acid.[1]
-
Second Desaturation: A subsequent desaturation event, likely involving a specialized desaturase, introduces a second double bond at the 13th position, creating the conjugated diene system of (11Z,13Z)-hexadecadienoic acid.[1]
-
Reduction and Oxidation: The carboxylic acid is then reduced to an alcohol and subsequently oxidized to form the final aldehyde pheromone component, (11Z,13Z)-hexadecadienal.[1]
This pathway is supported by the identification of (Z)-11-hexadecenoic and (11Z,13Z)-11,13-hexadecadienoic acids as likely precursors in the pheromone gland extracts of A. transitella.[1]
Olfactory Reception and Signal Transduction
The detection of pheromone molecules by male moths is an exquisitely sensitive process that occurs in specialized olfactory sensilla on the antennae. This process involves the binding of the pheromone to an olfactory receptor (OR), which triggers a neuronal signal.
Olfactory Receptors
In Amyelois transitella, a specific olfactory receptor, AtraOR1 , has been identified and functionally characterized.[2] This receptor is expressed in the antennae of male moths and shows a strong response to (11Z,13Z)-hexadecadienal.[2] Interestingly, AtraOR1 was found to be even more sensitive to a formate analog, (9Z,11Z)-tetradecen-1-yl formate, highlighting the potential for parapheromones to interact with these receptors.[2]
Signal Transduction Pathways
Once a pheromone molecule binds to its receptor, a signal transduction cascade is initiated, converting the chemical signal into an electrical one. In moths, two primary pathways are thought to be involved:
-
Ionotropic Pathway: Some research suggests that the pheromone receptor, in complex with a co-receptor (Orco), forms a ligand-gated ion channel. Binding of the pheromone directly opens the channel, leading to a rapid depolarization of the olfactory receptor neuron (ORN).
-
Metabotropic Pathway: There is also strong evidence for the involvement of G-protein coupled pathways. In the hawkmoth Manduca sexta, pheromone detection activates a Gq-protein, which in turn stimulates Phospholipase Cβ (PLCβ). This leads to the production of second messengers and a transient increase in intracellular Ca2+ concentrations, ultimately resulting in the opening of ion channels and neuronal firing.
The exact downstream signaling cascade for AtraOR1 in A. transitella has not been fully elucidated, but the general framework of moth pheromone reception suggests one or both of these pathways are likely involved.
Behavioral Responses to this compound and its Derivatives
The ultimate ecological significance of a sex pheromone is its ability to elicit a stereotyped and robust behavioral response in the receiving organism, leading to successful mating. This is typically studied using wind tunnel bioassays and field trapping experiments.
Amyelois transitella (Navel Orangeworm)
While (11Z,13Z)-hexadecadienal is a key component of the A. transitella pheromone, it is minimally effective on its own in field settings. Behavioral assays have shown that a blend of components is necessary to elicit the full mating sequence.
-
Wind Tunnel Bioassays: In a wind tunnel, the aldehyde alone does not result in significant source contact. The addition of other components, such as (11Z,13Z)-hexadecadien-1-ol, is required to induce upwind flight and landing at the pheromone source.
-
Field Trapping: Field studies have consistently shown that traps baited with (11Z,13Z)-hexadecadienal alone are not attractive to male moths. Effective monitoring and mating disruption require blends that include other synergistic compounds.
Herpetogramma licarsisalis (Grass Webworm)
In contrast to A. transitella, the sex pheromone of H. licarsisalis is characterized by a single major component that is both necessary and sufficient for attraction.
-
Field Bioassays: Field trials in Australia demonstrated that traps baited with synthetic (11Z,13E)-hexadecadien-1-yl acetate were highly attractive to male grass webworm moths.[2] The corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was found to be a strong inhibitor of attraction when added to the lures.[2] This antagonistic interaction is a common mechanism for enhancing signal specificity.
Quantitative Data Presentation
Field Trapping Data for Herpetogramma licarsisalis
The following table summarizes the results of field bioassays conducted to determine the attractive and inhibitory effects of pheromone components on H. licarsisalis.
| Lure Composition | Mean Trap Catch (± SE) |
| (11Z,13E)-Hexadecadien-1-yl acetate (100 µg) | 15.5 ± 2.3 a |
| (11Z,13E)-Hexadecadien-1-yl acetate (100 µg) + (11Z,13E)-Hexadecadien-1-ol (10 µg) | 1.2 ± 0.5 b |
| Unbaited Control | 0.1 ± 0.1 c |
Data extracted from Gibb et al., 2007. Means in the same column followed by different letters are significantly different.
Experimental Protocols
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify which compounds in a complex mixture (like a pheromone gland extract) are biologically active.
Workflow:
Protocol:
-
Antenna Preparation: An antenna is excised from a male moth at the base. The distal tip is removed, and the antenna is mounted between two electrodes containing a conductive gel.
-
GC Separation: The pheromone extract is injected into a gas chromatograph, which separates the individual components based on their volatility and interaction with the column's stationary phase.
-
Signal Splitting: As the compounds elute from the GC column, the effluent is split. One portion goes to the GC's detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram. The other portion is directed over the prepared antenna.
-
EAD Recording: The electrical potential across the antenna is amplified and recorded. When a biologically active compound passes over the antenna, it elicits a depolarization, which is recorded as a peak on the EAD trace.
-
Data Analysis: The FID and EAD traces are aligned. Compounds in the extract that elicit an EAD response are identified as potential pheromone components.
Wind Tunnel Bioassay
Wind tunnels provide a semi-naturalistic setting to study the stereotyped flight behaviors of moths in response to a pheromone plume.
Workflow:
Protocol:
-
Acclimation: Male moths are placed in the wind tunnel for a period before testing to acclimate to the conditions (e.g., light intensity, temperature, airflow).
-
Pheromone Source: A synthetic lure (e.g., a rubber septum impregnated with the test compound) is placed at the upwind end of the tunnel.
-
Moth Release: Moths are released individually from a platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of each moth is observed and scored for a set period (e.g., 2-3 minutes). Key behaviors include:
-
Taking Flight (TF): The moth initiates flight.
-
Oriented Flight (OF): The moth flies upwind in a zig-zagging pattern within the pheromone plume.
-
Source Contact (SC): The moth reaches and makes contact with the pheromone source.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different treatments (e.g., different pheromone blends or concentrations).
Field Trapping
Field trapping is the definitive test of a pheromone's attractiveness under real-world conditions.
Workflow:
Protocol:
-
Trap and Lure Preparation: Traps (e.g., delta or wing traps with a sticky surface) are baited with lures containing the test compounds. Unbaited traps are used as a negative control.
-
Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. Blocks are replicated, and traps within a block are spaced sufficiently far apart to avoid interference.
-
Deployment: Traps are placed at a consistent height and orientation within the target habitat.
-
Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured target moths is recorded.
-
Data Analysis: The mean number of moths captured per trap per time period is calculated for each treatment. Statistical analyses (e.g., ANOVA) are used to determine significant differences between treatments.
Conclusion
This compound and its isomers are powerful semiochemicals that play a crucial role in the reproductive biology of several moth species. The specificity of the pheromone blend, from its biosynthesis to its reception and the behavioral cascade it initiates, serves as a robust mechanism for ensuring species-specific mating. A thorough understanding of these processes, facilitated by the experimental techniques outlined in this guide, is essential for both fundamental research in chemical ecology and the development of effective, environmentally benign pest management strategies. The identification of specific olfactory receptors like AtraOR1 opens new avenues for the development of novel attractants or repellents, further highlighting the importance of continued research in this field.
References
Unraveling the Scent: A Technical Guide to the Historical Identification of (11Z,13E)-Hexadecadienal as a Key Semiochemical
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of insect semiochemicals, particularly sex pheromones, has revolutionized pest management strategies and provided invaluable insights into chemical ecology and neurobiology. This technical guide delves into the historical context surrounding the identification of (11Z,13E)-hexadecadienal as a crucial, albeit minor, component of the sex pheromone of the navel orangeworm, Amyelois transitella (Walker), a significant pest in the nut industry. We will explore the chronological progression of research, from the initial discovery of the major pheromone component to the subsequent elucidation of a complex blend of synergistic compounds. This guide provides a detailed examination of the experimental protocols that were instrumental in this scientific journey, including pheromone gland extraction, gas chromatography-mass spectrometry (GC-MS), electroantennography (EAG), and wind tunnel bioassays. Quantitative data from key studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the processes involved. This document serves as a comprehensive resource for researchers and professionals in chemical ecology, entomology, and drug development, offering a detailed understanding of the methodologies and scientific reasoning that led to the characterization of this important semiochemical.
Introduction: The Dawn of Pheromone Research in Amyelois transitella
The journey to understand the chemical communication of the navel orangeworm, Amyelois transitella, began with the broader effort to identify lepidopteran sex pheromones. Early research in the mid-20th century laid the foundation for the isolation and identification of these potent, species-specific chemical signals[1]. The navel orangeworm, being a major economic pest, was a prime candidate for such investigations with the goal of developing pheromone-based monitoring and control strategies[2][3].
The initial breakthrough in understanding the navel orangeworm's chemical language came in 1979 when Coffelt et al. identified (11Z,13Z)-hexadecadienal as the major component of the female-produced sex pheromone. However, it was soon discovered that this single compound was not as attractive to males in the field as virgin females, suggesting the presence of other, synergistic components in the natural pheromone blend[4][5]. This observation set the stage for a more detailed investigation into the minor components of the pheromone gland extracts.
The Emergence of a Multi-Component Pheromone Blend
Subsequent research by Leal et al. in 2005 significantly expanded the understanding of the navel orangeworm's pheromone chemistry[6][7]. Using a combination of molecular and sensory physiology-based approaches, they identified a complex mixture of compounds from the female pheromone gland. This research revealed the presence of not only the previously identified (11Z,13Z)-hexadecadienal but also a suite of other compounds, including hydrocarbons and other aldehydes and alcohols[6][7].
It was within this complex blend that this compound was identified as a minor but behaviorally significant component. Further studies, notably by Kuenen et al. in 2010, meticulously dissected the roles of these various components through a series of wind tunnel bioassays[1][8][9]. Their work demonstrated that a four-component blend, including (11Z,13E)-hexadecadien-1-ol, was highly attractive to male moths, with each component playing a role in eliciting the full range of mating behaviors[1][8][9]. While this compound itself was found to be a minor component of the gland extract, its corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was a key part of the attractive blend[9][10]. The presence of the (11Z,13E) isomer in the blend highlights the stereo-specificity often observed in insect pheromone communication.
Quantitative Analysis of Pheromone Components
The precise ratio of pheromone components is often critical for optimal biological activity. The following tables summarize the quantitative data from key studies on the composition of the Amyelois transitella sex pheromone blend.
Table 1: Pheromone Components Identified from Female Amyelois transitella Gland Extracts
| Compound | Class | Relative Amount (approximate ratio) | Key Study |
| (11Z,13Z)-Hexadecadienal | Aldehyde | 100 | Coffelt et al. (1979), Kuenen et al. (2010)[9] |
| (11Z,13Z)-Hexadecadien-1-ol | Alcohol | 100 | Kuenen et al. (2010)[9][10] |
| (11Z,13E)-Hexadecadien-1-ol | Alcohol | 5 | Kuenen et al. (2010)[9][10] |
| (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | Hydrocarbon | 5 | Kuenen et al. (2010)[9][10] |
| This compound | Aldehyde | Minor | Kuenen et al. (2010)[9][10] |
| (11E,13Z)-Hexadecadienal | Aldehyde | Minor | Kuenen et al. (2010)[9][10] |
| (11Z,13Z)-Hexadecadien-1-yl acetate | Acetate | Minor | Leal et al. (2005)[6][7] |
Table 2: Behavioral Responses of Male Amyelois transitella to Pheromone Blends in Wind Tunnel Bioassays
| Pheromone Blend Tested | % Males Taking Flight | % Males Reaching Source | Key Study |
| (11Z,13Z)-Hexadecadienal alone | Low | Very Low | Kanno et al. (2010)[1] |
| Four-component blend* | High | High | Kanno et al. (2010)[1][8] |
*The four-component blend consisted of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene.
Detailed Experimental Protocols
The identification of this compound and its role as a semiochemical was the result of the application of several key analytical and behavioral techniques. The following sections provide detailed methodologies for these pivotal experiments.
Pheromone Gland Extraction
-
Objective: To obtain a crude extract of the pheromone components from the female moth's pheromone gland.
-
Protocol:
-
Female Amyelois transitella moths, typically 1-3 days old, are selected during their calling period (scotophase).
-
The terminal abdominal segments containing the pheromone gland are excised using fine scissors or forceps.
-
The excised glands are immediately submerged in a small volume (e.g., 10-50 µL) of a high-purity solvent, typically hexane, in a glass vial.
-
The glands are allowed to extract for a period ranging from 30 minutes to several hours at room temperature or under refrigeration.
-
The solvent containing the pheromone extract is carefully transferred to a clean vial, and the gland material is discarded. The extract can then be concentrated under a gentle stream of nitrogen if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify the individual components of the pheromone extract.
-
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A nonpolar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for initial separation, and a more polar column (e.g., DB-WAX) can be used for confirmation of identities.
-
Injection: A small volume (e.g., 1 µL) of the pheromone extract is injected into the GC inlet, often in splitless mode to maximize sensitivity for trace components.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50-80°C) and ramps up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 10-15°C/min). This allows for the separation of compounds with different boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, which can be compared to libraries of known spectra (e.g., NIST/Wiley) for identification.
-
Identification of this compound: The identification of this specific isomer is confirmed by comparing its retention time and mass spectrum with those of a synthetic standard.
-
Electroantennography (EAG)
-
Objective: To measure the electrical response of the male moth's antenna to different chemical stimuli, indicating which compounds are detected by the olfactory system.
-
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live male moth. The tip and base of the antenna are inserted into two glass capillaries filled with a saline solution, which also contain recording and reference electrodes.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of a test compound (e.g., synthetic this compound) are introduced into this airstream.
-
Signal Recording: The electrodes record the change in electrical potential (the EAG response) across the antenna upon stimulation. The amplitude of the response is proportional to the perceived intensity of the odor.
-
Data Analysis: The EAG responses to different pheromone components and synthetic standards are recorded and compared to determine which compounds elicit a significant neural response.
-
Wind Tunnel Bioassays
-
Objective: To observe and quantify the behavioral responses of male moths to different pheromone blends in a controlled environment that simulates natural conditions.
-
Protocol:
-
Wind Tunnel Setup: A wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with controlled airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and light conditions (typically red light to simulate night) is used.
-
Odor Source: A synthetic blend of pheromone components is applied to a release substrate (e.g., a filter paper or rubber septum) and placed at the upwind end of the tunnel.
-
Moth Release: Male moths are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of each moth is observed and recorded. Key behaviors that are quantified include:
-
Wing fanning/activation: The initial response to detecting the pheromone plume.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the odor source.
-
Casting: Zig-zagging flight pattern to relocate the pheromone plume if lost.
-
Source contact: Landing on or near the odor source.
-
-
Data Analysis: The percentage of moths exhibiting each behavior in response to different pheromone blends is calculated and statistically compared to determine the attractiveness and behavioral role of each component, including this compound and its related compounds.
-
Visualizing the Process: Diagrams of Workflows and Pathways
To provide a clearer understanding of the intricate processes involved in pheromone identification and perception, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the identification of semiochemicals.
Caption: Simplified signaling pathway of pheromone perception in insects.
Synthesis of this compound
The confirmation of a naturally occurring compound's structure and biological activity often relies on its chemical synthesis. Several synthetic routes for this compound and its isomers have been developed, typically employing stereoselective methods such as the Wittig reaction to control the geometry of the double bonds[6]. These synthetic standards are indispensable for confirming the identity of the natural product through co-injection in GC analysis and for conducting detailed behavioral and electrophysiological assays.
Conclusion and Future Directions
The historical journey of identifying this compound as a component of the Amyelois transitella sex pheromone exemplifies the iterative and multi-disciplinary nature of chemical ecology research. What began with the identification of a single major component evolved into the understanding of a complex, synergistic blend of compounds. This detailed knowledge has been instrumental in the development of more effective pheromone-based monitoring and mating disruption technologies for this significant agricultural pest[2][11].
Future research in this area may focus on several key aspects. Delving deeper into the biosynthesis of these pheromone components within the moth could reveal novel enzymatic pathways and regulatory mechanisms. Further investigation into the neuronal processing of this multi-component blend in the male moth's brain will undoubtedly provide deeper insights into the neural basis of behavior. From a practical standpoint, the continued optimization of synthetic pheromone lures and mating disruption formulations, potentially incorporating a more complete blend of the natural pheromone, holds promise for even more effective and sustainable pest management strategies. The story of this compound serves as a powerful case study, demonstrating how fundamental research into the chemical language of insects can lead to significant advancements in applied science and agriculture.
References
- 1. Attractiveness of a four-component pheromone blend to male navel orangeworm moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Navel Orangeworm / Almond / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. Evaluating Response of Mass-Reared and Irradiated Navel Orangeworm, Amyelois transitella (Lepidoptera: Pyralidae), to Crude Female Pheromone Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration and Characterization of a Persistent Pheromone Lure for the Navel Orangeworm, Amyelois transitella (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.mpu.edu.mo [research.mpu.edu.mo]
- 7. Unusual pheromone chemistry in the navel orangeworm: novel sex attractants and a behavioral antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of critical secondary components of the sex pheromone of the navel orangeworm (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Stereoselective Synthesis of (11Z,13E)-Hexadecadienal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (11Z,13E)-hexadecadienal, a key component of the sex pheromone of several insect species. The protocols outlined below are based on established synthetic strategies, primarily focusing on the Wittig reaction and Sonogashira coupling, to achieve high stereoselectivity and good overall yields.
Introduction
This compound is a conjugated diene aldehyde that plays a crucial role in the chemical communication of various lepidopteran species. Its precise stereochemistry is vital for biological activity, making stereoselective synthesis a critical aspect for its use in pest management strategies, such as mating disruption and population monitoring. This document details two primary retrosynthetic approaches to construct the target molecule, providing step-by-step protocols for laboratory synthesis.
Synthetic Strategies
Two principal and effective strategies for the synthesis of this compound are the Wittig reaction and a Sonogashira coupling-based approach.
Strategy 1: Wittig Reaction
This approach involves the coupling of a C11 phosphonium ylide with a C5 aldehyde, or a C14 phosphonium ylide with a C2 aldehyde, to form the C16 backbone with the desired stereochemistry. The Z-selectivity of the Wittig reaction is typically controlled by the nature of the ylide and the reaction conditions.
Strategy 2: Sonogashira Coupling and Stereoselective Reduction
This strategy builds the carbon skeleton by coupling a terminal alkyne with a vinyl halide. The resulting enyne is then stereoselectively reduced to the conjugated diene. This method offers excellent control over the stereochemistry of the double bonds.
Data Presentation
| Synthesis Step | Reagents and Conditions | Yield (%) | Stereoselectivity (Z:E at C11-C12) | Reference |
| Strategy 1: Wittig Reaction | ||||
| Formation of (10-hydroxydecyl)triphenylphosphonium bromide | 10-Bromodecan-1-ol, Triphenylphosphine, Acetonitrile, reflux | >95 | N/A | |
| Wittig Reaction | (10-hydroxydecyl)triphenylphosphonium bromide, (E)-2-Pentenal, n-Butyllithium, THF, -78 °C to rt | 60-75 | >95:5 | |
| Oxidation | (11Z,13E)-Hexadecadien-1-ol, Pyridinium chlorochromate (PCC), Dichloromethane, rt | 80-90 | N/A | |
| Strategy 2: Sonogashira Coupling | ||||
| Sonogashira Coupling | 1-Dodecyne, (Z)-1-Bromo-1-pentene, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 85-95 | N/A | |
| Stereoselective Reduction | Dodec-1-en-3-yn-1-ol, Lindlar's catalyst, H₂, Hexane/Quinoline, rt | >90 | >98:2 | |
| Oxidation | (11Z,13E)-Hexadecadien-1-ol, Dess-Martin periodinane (DMP), Dichloromethane, rt | >90 | N/A |
Experimental Protocols
Strategy 1: Wittig Reaction Protocol
This protocol outlines the synthesis of this compound starting from 10-bromodecan-1-ol and (E)-2-pentenal.
1. Synthesis of (10-hydroxydecyl)triphenylphosphonium bromide
-
Materials: 10-Bromodecan-1-ol, Triphenylphosphine, Acetonitrile.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10-bromodecan-1-ol (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude phosphonium salt.
-
Wash the crude product with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid under vacuum. The product is typically used in the next step without further purification.
-
2. Wittig Reaction to form (11Z,13E)-Hexadecadien-1-ol
-
Materials: (10-hydroxydecyl)triphenylphosphonium bromide, (E)-2-Pentenal, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend (10-hydroxydecyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of (E)-2-pentenal (1.2 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (11Z,13E)-hexadecadien-1-ol.
-
3. Oxidation to this compound
-
Materials: (11Z,13E)-Hexadecadien-1-ol, Pyridinium chlorochromate (PCC), Anhydrous Dichloromethane (DCM), Celite.
-
Procedure:
-
Dissolve (11Z,13E)-hexadecadien-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.
-
Wash the Celite pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 95:5) to yield pure this compound.
-
Strategy 2: Sonogashira Coupling and Stereoselective Reduction Protocol
This protocol describes the synthesis via a Sonogashira coupling followed by a stereoselective reduction of the resulting enyne.
1. Sonogashira Coupling to form Dodec-1-en-3-yn-1-ol Precursor
-
Materials: 1-Dodecyne, (Z)-1-Bromo-1-pentene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of (Z)-1-bromo-1-pentene (1.0 eq) and 1-dodecyne (1.2 eq) in anhydrous THF and triethylamine under an inert atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture through a short pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give the enyne product.
-
2. Stereoselective Reduction to (11Z,13E)-Hexadecadien-1-ol
-
Materials: The enyne product from the previous step, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Hydrogen gas (H₂), Hexane, Quinoline.
-
Procedure:
-
Dissolve the enyne (1.0 eq) in hexane.
-
Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress carefully by GC or TLC to ensure the reaction stops at the diene stage.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Wash the Celite with hexane and concentrate the filtrate under reduced pressure to yield (11Z,13E)-hexadecadien-1-ol. This product is often pure enough for the next step without further purification.
-
3. Oxidation to this compound
-
Materials: (11Z,13E)-Hexadecadien-1-ol, Dess-Martin periodinane (DMP), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve (11Z,13E)-hexadecadien-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically 95:5) to afford pure this compound.
-
Visualization of Synthetic Workflows
Caption: Workflow for the stereoselective synthesis of this compound via the Wittig reaction.
Caption: Workflow for the stereoselective synthesis of this compound via Sonogashira coupling.
High-performance liquid chromatography (HPLC) purification of (11z,13e)-hexadecadienal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the insect pheromone (11Z,13E)-hexadecadienal using High-Performance Liquid Chromatography (HPLC). The methodologies described are intended to guide researchers in obtaining a high-purity product suitable for various applications, including biological assays, chemical ecology studies, and the development of pest management strategies.
Introduction
This compound is a key component of the sex pheromone of several lepidopteran species, including the navel orangeworm (Amyelois transitella), a significant pest in almond and pistachio cultivation.[1][2] The synthesis of this compound often results in a mixture of geometric isomers. Therefore, a robust purification method is essential to isolate the desired (11Z,13E)-isomer from other isomers and reaction byproducts. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[3][4] This document outlines two primary HPLC approaches for the purification of this compound: a reversed-phase method and a normal-phase method.
Data Presentation
The following tables summarize the expected chromatographic parameters for the purification of this compound based on the protocols provided. These values are illustrative and may require optimization based on the specific HPLC system, column, and sample matrix.
Table 1: Reversed-Phase HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18 (ODS), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol/Water (64:36, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | 12-15 min |
| Expected Purity | >98% |
| Expected Recovery | >90% |
Table 2: Normal-Phase HPLC Parameters and Expected Results
| Parameter | Value |
| Column | Silica or Cyano, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane/Ethyl Acetate (95:5, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | 8-12 min |
| Expected Purity | >98% |
| Expected Recovery | >90% |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude synthetic mixture of hexadecadienal isomers in the initial mobile phase to a concentration of approximately 1 mg/mL. For reversed-phase HPLC, use the methanol/water mixture. For normal-phase HPLC, use the n-hexane/ethyl acetate mixture.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Reversed-Phase HPLC Protocol
This method is particularly effective for separating geometric isomers of dienals.[3]
-
HPLC System Preparation:
-
Equip the HPLC system with a C18 (ODS) column (5 µm particle size, 4.6 mm I.D. x 250 mm length).
-
Prepare the mobile phase consisting of methanol and HPLC-grade water in a 64:36 (v/v) ratio. Degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 240 nm.
-
Inject 20 µL of the prepared sample onto the column.
-
-
Fraction Collection:
-
Monitor the chromatogram for the elution of the major peak corresponding to the this compound isomer.
-
Collect the eluent corresponding to this peak into a clean collection vessel.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Re-dissolve the purified product in a suitable solvent for storage or further analysis.
-
Normal-Phase HPLC Protocol
Normal-phase chromatography provides an alternative selectivity for isomer separation.[5]
-
HPLC System Preparation:
-
Install a silica or cyano-bonded column (5 µm particle size, 4.6 mm I.D. x 250 mm length).
-
Prepare the mobile phase consisting of n-hexane and ethyl acetate in a 95:5 (v/v) ratio. Ensure all solvents are HPLC grade and degassed.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Set the UV detector to a wavelength of 235 nm.
-
Inject 20 µL of the prepared sample.
-
-
Fraction Collection:
-
Identify and collect the peak corresponding to the desired this compound isomer.
-
-
Post-Purification:
-
Remove the solvent from the collected fraction using a rotary evaporator.
-
Store the purified compound appropriately.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
References
- 1. Unusual pheromone chemistry in the navel orangeworm: novel sex attractants and a behavioral antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almonds.org [almonds.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
Application Notes and Protocols for the GC-MS Analysis of (11Z,13E)-Hexadecadienal
Introduction
(11Z,13E)-Hexadecadienal is a crucial semiochemical, acting as a sex pheromone component for several lepidopteran species, including the navel orangeworm (Amyelois transitella) and the grass webworm (Herpetogramma licarsisalis).[1] Accurate identification and quantification of this compound are essential for research in chemical ecology, pest management strategies involving mating disruption, and the development of effective monitoring tools. Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for the sensitive and specific analysis of this compound and other related volatile compounds.
These application notes provide detailed protocols for the extraction and GC-MS analysis of this compound from insect pheromone glands or air samples. The intended audience includes researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and agricultural science.
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₈O | [2][3] |
| Molecular Weight | 236.39 g/mol | [2][3] |
| Kovats Retention Index (Standard Non-Polar Column) | ~1840 (estimated based on E,E isomer) | [2] |
| Kovats Retention Index (Standard Polar Column) | ~2364 (estimated based on E,E isomer) | [2] |
Mass Spectral Data (Electron Ionization, 70 eV)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 236 | [M]⁺ (Low Abundance) | Molecular Ion |
| 218 | Low | [M-H₂O]⁺ |
| 192 | Moderate | [M-C₃H₇]⁺ |
| 178 | Moderate | [M-C₄H₉]⁺ |
| 164 | Moderate | [M-C₅H₁₁]⁺ |
| 150 | Moderate | [M-C₆H₁₃]⁺ |
| 136 | High | [C₁₀H₁₆]⁺ |
| 121 | High | [C₉H₁₃]⁺ |
| 107 | High | [C₈H₁₁]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 81 | Base Peak | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: The mass spectral data is predicted based on the fragmentation patterns of similar conjugated dienals. The molecular ion peak is often of low abundance or absent in the spectra of long-chain aldehydes.
Experimental Protocols
Sample Preparation
a) Pheromone Gland Extraction:
This method is suitable for identifying the pheromone components present in an individual insect.
-
Excise the pheromone gland from a virgin female moth using fine forceps.
-
Immediately place the gland in a 1.5 mL glass vial containing 50 µL of high-purity hexane.
-
Gently agitate the vial for 5 minutes to extract the pheromone components.
-
The hexane extract can be directly injected into the GC-MS system.
b) Solid-Phase Microextraction (SPME) for Headspace Analysis:
This technique is ideal for analyzing the volatile compounds released by live insects without sacrificing them.
-
Place a live, calling female moth in a clean, enclosed glass chamber.
-
Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the headspace of the chamber for a predetermined time (e.g., 30-60 minutes).
-
Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
c) Air Sampling using Sorbent Tubes:
This method is used for collecting and quantifying airborne pheromone concentrations in a larger environment, such as a field or wind tunnel.
-
Draw a known volume of air through a sorbent tube (e.g., packed with Tenax® TA) using a calibrated air sampling pump.
-
The trapped volatile compounds are then thermally desorbed from the tube directly into the GC-MS system using a thermal desorption unit.
GC-MS Analysis
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Autosampler (for liquid injections).
-
Thermal desorption unit (for SPME and sorbent tube analysis).
b) GC Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for high sensitivity) or Split (for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| GC Column | Non-polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, HP-INNOWAX) |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Final hold: 5 min at 280 °C |
c) MS Conditions:
| Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 450 amu |
| Scan Rate | 2 scans/sec |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Olfactory signaling pathway for moth pheromone reception.[4][5][6][7][8]
References
- 1. (11z,13E)-Hexadecadien-1-yI Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis - Identification, Synthesis, and Field Bioassays [digitalcollections.anu.edu.au]
- 2. 11,13-Hexadecadienal | C16H28O | CID 5283379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11,13-Hexadecadienal, (11E,13Z)- | C16H28O | CID 94666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 5. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Unexpected plant odor responses in a moth pheromone system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennography (EAG) with (11Z,13E)-Hexadecadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid screening tool for identifying biologically active odorants, such as pheromones. This document provides a detailed protocol for conducting EAG experiments with the moth sex pheromone component, (11Z,13E)-hexadecadienal. This compound has been identified as a key semiochemical for species such as the grass webworm, Herpetogramma licarsisalis. The following protocols and data will guide researchers in setting up and performing EAG assays to investigate the olfactory sensitivity of insects to this specific pheromone.
Data Presentation
Table 1: Representative EAG Dose-Response of a Male Moth to a Pheromone Component
| Concentration (µg/µL) | Mean EAG Amplitude (mV) | Standard Deviation (mV) |
| 0 (Control) | 0.1 | 0.05 |
| 0.001 | 0.3 | 0.1 |
| 0.01 | 0.8 | 0.2 |
| 0.1 | 1.5 | 0.4 |
| 1 | 2.5 | 0.6 |
| 10 | 3.2 | 0.7 |
Experimental Protocols
This section outlines the detailed methodology for conducting EAG with this compound.
Materials and Reagents
-
Insect Subjects: Male moths of the species of interest (e.g., Herpetogramma licarsisalis), 2-3 days post-eclosion.
-
This compound: High purity synthetic standard.
-
Solvent: Hexane or paraffin oil (for dilutions).
-
Saline Solution: (in mM) 150.0 NaCl, 25.0 HEPES, 5.0 glucose, 3.4 KCl, 1.8 NaHCO₃, 1.7 CaCl₂, and 1.0 MgCl₂. Adjust pH to 7.1 with 1 M NaOH.[1]
-
Electrode Gel: Conductive gel for establishing electrical contact.
-
Micropipettes: Glass capillaries pulled to a fine tip.
-
Electrodes: Ag/AgCl wires.
-
EAG System: Comprising a probe, amplifier, data acquisition unit, and software.
-
Stimulus Delivery System: A device for delivering precise puffs of odorant-laden air.
-
Dissection Tools: Fine scissors, forceps, and a stereomicroscope.
Experimental Workflow
EAG Experimental Workflow
Step-by-Step Protocol
-
Insect Preparation:
-
Anesthetize a male moth by cooling on ice or with CO₂.
-
Carefully excise one antenna at its base using fine scissors under a stereomicroscope.
-
-
Pheromone Dilution:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).
-
-
Electrode Preparation:
-
Fill two glass micropipettes with the saline solution.
-
Insert Ag/AgCl wires into the micropipettes to act as the recording and reference electrodes.
-
-
Antenna Mounting:
-
Place a small amount of conductive gel on the tips of the electrode holders.
-
Mount the excised antenna by inserting the base into the reference electrode and bringing the tip into contact with the recording electrode.
-
-
Stimulus Delivery:
-
Load a filter paper strip with a known volume (e.g., 10 µL) of a specific pheromone dilution and insert it into a Pasteur pipette.
-
Place the tip of the pipette into the stimulus delivery system, which will deliver a controlled puff of air (e.g., 0.5 seconds) over the mounted antenna.
-
Present the solvent alone as a negative control and a known EAG-active compound as a positive control.
-
-
Data Recording:
-
Record the electrical potential changes from the antenna using the EAG system.
-
Allow a sufficient interval between stimulations (e.g., 30-60 seconds) for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the negative voltage deflection for each stimulus presentation.
-
Subtract the response to the solvent control from the responses to the pheromone dilutions.
-
Generate a dose-response curve by plotting the mean EAG amplitude against the logarithm of the pheromone concentration.
-
Signaling Pathway
The detection of this compound at the insect antenna initiates a cascade of events within the olfactory receptor neuron, leading to the generation of an electrical signal.
Pheromone Signaling Pathway
Pathway Description:
-
Binding to PBP: The hydrophobic this compound molecule enters the aqueous sensillum lymph through pores in the sensillum wall and binds to a Pheromone Binding Protein (PBP).
-
Transport to Receptor: The Pheromone-PBP complex transports the pheromone across the lymph to the dendritic membrane of an olfactory receptor neuron.
-
Receptor Activation: The pheromone is released and binds to a specific Odorant Receptor (OR) which is complexed with an obligate co-receptor (Orco).
-
Ion Channel Opening: This binding event induces a conformational change in the OR-Orco complex, leading to the opening of an associated ion channel.
-
Depolarization: The influx of cations through the open channel causes a depolarization of the neuron's membrane potential.
-
Action Potential: If the depolarization reaches the neuron's threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the insect's brain for processing.
References
Field application techniques for (11z,13e)-hexadecadienal in pest monitoring
Application Notes
(11Z,13E)-Hexadecadienal , a key component of the sex pheromone of various lepidopteran pests, serves as a powerful tool for early detection, population monitoring, and management of economically significant insect species. Its application in pest monitoring programs offers a species-specific and environmentally benign alternative to broad-spectrum insecticides. This document provides detailed protocols and technical guidance for the effective field application of this compound in pest surveillance.
The primary application of this compound is as a semiochemical lure in traps to attract and capture male moths. This allows for the timely detection of pest presence, estimation of population density, and informed decision-making for integrated pest management (IPM) strategies. Successful monitoring hinges on the correct deployment of traps, optimal lure dosage, and an understanding of the environmental factors that influence trap efficacy.
Target Pests:
While this compound is a component of the pheromone blend for several moth species, it is notably used in monitoring programs for:
-
Grass Webworm (Herpetogramma licarsisalis)
-
Navel Orangeworm (Amyelois transitella)
It is crucial to note that for some species, this compound may be part of a multi-component pheromone blend, and its efficacy can be influenced by the presence and ratio of other compounds. For instance, in field bioassays for the grass webworm, (11Z,13E)-hexadecadien-1-yl acetate was found to be the essential attractant, while the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, had a strong inhibitory effect on trap catches.
Data Presentation
The efficacy of pheromone trapping is influenced by several quantitative factors. The following tables summarize key parameters for the field application of this compound and related compounds based on available research.
Table 1: Recommended Lure Dosages and Trap Densities for Monitoring Lepidopteran Pests
| Pest Species | Pheromone Component(s) | Lure Dosage (µg) | Trap Density (traps/ha) | Target Environment |
| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-hexadecadien-1-yl acetate | 10 - 1000 | 1 - 2 | Pastures, Turfgrass |
| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-hexadecadienal + other components | 10 - 100 (of 4-component blend) | 1 per 2-4 ha | Orchards |
| General Lepidoptera Monitoring | Species-specific pheromone | 100 - 1000 | 1 per 1-10 acres | Various crops |
| High-Density Monitoring/Mass Trapping | Species-specific pheromone | >1000 | 20 - 40 per acre | High-infestation areas |
Table 2: Influence of Environmental Factors on Moth Pheromone Trap Captures
| Environmental Factor | Optimal Range/Condition | Effect on Trap Catch | Notes |
| Temperature | 20-30°C | Positive correlation | Moth activity generally increases with temperature up to a certain point.[1][2] |
| Wind Speed | Light to moderate ( <14 kph) | Variable | Light winds aid in plume dispersal; strong winds can disrupt the plume and hinder moth flight.[3][4] |
| Relative Humidity | Low to moderate | Negative correlation | High humidity can reduce moth flight activity.[1][2] |
| Precipitation | None | Negative correlation | Rain generally suppresses moth flight. |
Experimental Protocols
The following protocols provide a standardized methodology for conducting field trials to evaluate and implement this compound-based pest monitoring.
Protocol 1: Preparation and Handling of Pheromone Lures
-
Lure Preparation: Pheromone lures are typically rubber septa or other polymeric matrices impregnated with a specific amount of this compound. Commercial lures should be used whenever possible to ensure consistent release rates. If preparing lures in a laboratory setting, precise amounts of the synthesized pheromone are loaded onto the dispenser material.
-
Handling Precautions: Always handle lures with clean forceps or disposable gloves to avoid contamination with other chemicals or human odors, which can be repellent to insects.[5] Do not handle lures for different species without changing gloves.
-
Storage: Store pheromone lures in a cool, dark environment, preferably in a freezer at or below 0°C, in their original sealed packaging until use to prevent degradation and maintain their efficacy.[6]
Protocol 2: Trap Selection and Assembly
-
Trap Selection: The choice of trap design is critical for maximizing capture rates. Common trap types for monitoring moths include:
-
Delta traps: Triangular traps with a sticky inner surface. Suitable for smaller moths.[7]
-
Funnel traps (Bucket traps): Consist of a funnel leading into a collection bucket. Often used for larger moths and in mass trapping scenarios.[7]
-
Wing traps: Similar to delta traps but with larger openings. For monitoring pests like the grass webworm, green delta traps have been used effectively in field bioassays.
-
-
Assembly:
-
Assemble the trap according to the manufacturer's instructions.
-
Place the pheromone lure inside the trap, typically in the center, suspended from the top or attached to the sticky surface. For delta traps, the lure is often hung from the inside top surface.
-
Ensure the sticky liner is fresh and properly placed in delta or wing traps. For funnel traps, a killing agent (e.g., a small insecticide strip) or a drowning solution (soapy water) may be placed in the collection bucket.
-
Protocol 3: Field Deployment of Pheromone Traps
-
Trap Placement:
-
Height: The optimal trap height varies with the target pest and crop. For orchard pests, traps are often placed in the upper third of the tree canopy.[8] For pests in low-growing crops like pastures, traps may be placed approximately 1-1.5 meters above the ground or just above the crop canopy.[9]
-
Location: Place traps within the crop area, avoiding field edges or dense windbreaks that may interfere with the pheromone plume.[3][8] A common recommendation is to place traps 3-4 rows into the crop.[8]
-
Density and Spacing: For general monitoring, a density of 1 trap per 1-10 acres is often sufficient.[8] Traps should be spaced far enough apart to avoid interference with each other, typically a minimum of 25-30 meters.[8][10]
-
-
Timing of Deployment: Deploy traps before the anticipated emergence of the adult moths. This is often based on historical data or degree-day models.
-
Labeling: Clearly label each trap with a unique identifier, the date of deployment, and the target pest.
Protocol 4: Data Collection and Trap Maintenance
-
Monitoring Frequency: Check traps at regular intervals, typically once or twice a week.[6]
-
Data Recording: For each trap, record the number of captured target moths. It is also useful to note the presence of non-target species.
-
Trap Maintenance:
-
Remove all captured insects and debris from the trap at each check.
-
Replace sticky liners when they become dirty or covered with insects, as this reduces their effectiveness.
-
Replace pheromone lures according to the manufacturer's recommendations, typically every 4-8 weeks, as their potency diminishes over time.[5][6]
-
Dispose of old lures and packaging away from the trapping area to avoid contaminating the site.[8]
-
Mandatory Visualizations
The following diagrams illustrate key processes in the application of this compound for pest monitoring.
Caption: Experimental workflow for pheromone-based pest monitoring.
Caption: Generalized olfactory signaling pathway in moths.
References
- 1. Surveying Moths Using Light Traps: Effects of Weather and Time of Year - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Impact of Trap Design, Windbreaks, and Weather on Captures of European" by Thomas W. Sappington, Brendon J. Reardon et al. [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gov.mb.ca [gov.mb.ca]
- 7. plantarchives.org [plantarchives.org]
- 8. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 9. "Evaluation of pheromone lures, trap designs and placement heights for " by Birhanu Sisay, Sevgan Subramanian et al. [thehive.icipe.org]
- 10. Effects of trap height, location, and spacing on pheromone-baited trap catch efficacy for oriental fruit moths (Lepidoptera: Tortricidae) in a peach orchard | The Canadian Entomologist | Cambridge Core [cambridge.org]
Application Notes and Protocols for Mating Disruption Using (11Z,13E)-Hexadecadienal in Agricultural Settings
Version: 1.0
Abstract
This document provides detailed application notes and protocols for the use of (11Z,13E)-hexadecadienal as a mating disruption agent for the control of specific lepidopteran pests in agricultural environments. These guidelines are intended for researchers, scientists, and pest management professionals. The protocols outlined herein are based on established principles of insect chemical ecology and mating disruption, with specific details adapted from available research on this compound and related pheromones.
Introduction
Mating disruption is a pest management technique that utilizes synthetic sex pheromones to permeate the air in a crop, making it difficult for male insects to locate females for mating. This leads to a reduction in the pest population over time. This compound is a component of the sex pheromone for several moth species, including the cabbage webworm (Hellula undalis) and is also recognized as a synthetic isomer that can attract the navel orangeworm (Amyelois transitella) when combined with other compounds.[1] The application of this semiochemical for mating disruption presents a targeted, environmentally friendly alternative to broad-spectrum insecticides.
The primary mechanisms of mating disruption include:
-
Competitive Attraction: Male moths are attracted to the synthetic pheromone sources (dispensers) instead of the calling females.
-
Non-Competitive Mechanisms:
-
Sensory Overload: The high concentration of pheromone in the air can desensitize the male moth's antennal receptors.
-
Camouflage: The pheromone plumes from females are masked by the background concentration of the synthetic pheromone.
-
Successful mating disruption programs depend on several factors, including the pest's biology, the size and isolation of the treated area, the population density of the pest, and the proper application and maintenance of the pheromone dispensers.
Target Pests and Crops
| Target Pest | Scientific Name | Primary Crops Affected |
| Cabbage Webworm | Hellula undalis | Cruciferous crops (cabbage, broccoli, cauliflower, daikon)[2] |
| Navel Orangeworm | Amyelois transitella | Almonds, pistachios, walnuts[3] |
| Grass Webworm | Herpetogramma licarsisalis | Tropical and subtropical grasses[4] |
Note: While this compound is a known component for these pests, its efficacy as a sole mating disruption agent may vary. For some species, it is part of a larger pheromone blend.
Quantitative Data on Pheromone Composition and Lure Loading
The following table summarizes available data on the composition of pheromone lures containing this compound from research studies. Commercial formulations may vary.
| Parameter | This compound | Other Components | Lure Substrate | Target Pest | Source |
| Lure Loading for Monitoring | 10 µg | None specified | Red rubber septa | Hellula undalis | [5] |
| Pheromone Blend Component | Present | (11Z,13Z)-hexadecadien-1-ol, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Not specified | Amyelois transitella | [1][3] |
| Inhibitory Compound | Not applicable | The corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, showed strong inhibitory effects on trap catches for the acetate pheromone of H. licarsisalis. | Not specified | Herpetogramma licarsisalis | [6][7] |
Experimental Protocols
The following protocols are generalized for conducting field trials to evaluate the efficacy of this compound for mating disruption.
-
Site Selection: Choose an agricultural field of a suitable size (minimum of 5-10 acres is recommended to minimize edge effects). The site should have a known history of infestation by the target pest. An untreated control plot of similar size and pest pressure should be located nearby, ideally separated by at least 200-400 meters to prevent pheromone drift.
-
Dispenser Type: Select a dispenser appropriate for the crop and duration of the pest's flight period. Options include passive dispensers like rubber septa, plastic vials, or membrane-based technologies, as well as active aerosol emitters.
-
Application Rate and Density: The optimal application rate will require field trials. Based on protocols for similar lepidopteran pests, a starting point for passive dispensers is 150-400 dispensers per acre. These should be distributed in a grid pattern throughout the treated area.
-
Dispenser Placement: Place dispensers in the upper third of the crop canopy to facilitate pheromone dispersal. For tree nuts, this would be in the upper canopy, while for cruciferous crops, placement on stakes just above the plant height is appropriate.
-
Timing of Application: Deploy dispensers before the first expected flight of the target pest in the season. This can be determined by historical data or by using monitoring traps in the preceding weeks.
-
Monitoring Traps: Place pheromone-baited traps in both the treated and control plots to monitor the male moth population. Use a lure with a high loading (e.g., 10x the standard monitoring dose) to overcome some of the competitive attraction in the disruption plot.
-
Trap Placement: Place traps at a density of 1-2 traps per 5 acres. Traps should be placed at a consistent height within the crop canopy.
-
Data Collection: Check traps weekly, recording the number of captured male moths.
-
-
Assessment of Mating:
-
Sentinel Females: Place sentinel (virgin) females in small cages within the treated and control plots. After a set period (e.g., 48-72 hours), retrieve the females and dissect them to determine their mating status by checking for the presence of spermatophores.
-
-
Crop Damage Assessment:
-
Larval Counts: At regular intervals, randomly select a predetermined number of plants or plant parts (e.g., 100 leaves, 50 fruit) in both treated and control plots and count the number of larvae of the target pest.
-
Damage Rating: Assess the level of crop damage using a standardized rating scale (e.g., percentage of damaged fruit, defoliation score).
-
-
Trap Capture Reduction: Calculate the percent reduction in male moth captures in the treated plot compared to the control plot. A significant reduction (e.g., >90%) in trap catch is an indicator of communication disruption.
-
Mating Disruption Efficacy: Compare the percentage of mated sentinel females in the treated plot to the control plot.
-
Crop Protection: Statistically compare the larval counts and crop damage ratings between the treated and control plots using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizations
Caption: Generalized signaling pathway of moth pheromone reception.
Caption: Experimental workflow for a mating disruption field trial.
Caption: Logical flow of mating disruption mechanisms.
Safety and Handling
-
Pheromone dispensers should be handled with gloves to avoid contamination.
-
Store pheromone lures and dispensers in a cool, dark place, preferably refrigerated or frozen, to maintain their viability.
-
Follow all manufacturer's instructions and safety data sheets for the specific pheromone product being used.
-
While pheromones are species-specific and have low toxicity, standard agricultural safety practices should always be followed during application.
Conclusion
The use of this compound for mating disruption is a promising strategy for the integrated pest management of cabbage webworm and potentially other pests. The protocols provided here offer a framework for conducting field trials to optimize this technique for specific agricultural systems. Further research is needed to determine the most effective application rates, dispenser technologies, and potential synergistic effects with other pheromone components to maximize the efficacy of mating disruption programs utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. projects.sare.org [projects.sare.org]
- 3. Mating Disruption of the Navel Orangeworm (Lepidoptera: Pyralidae) Using Widely Spaced, Aerosol Dispensers: Is the Pheromone Blend the Most Efficacious Disruptant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of (11Z, 13E)-Hexadecadienal in Insect Pheromone Gland Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z, 13E)-Hexadecadienal and its derivatives are crucial components of the sex pheromone blends of several insect species, playing a vital role in their chemical communication and reproductive behavior. Accurate quantitative analysis of these compounds in pheromone gland extracts is essential for understanding pheromone biosynthesis, chemical ecology, and for the development of effective pest management strategies such as mating disruption and mass trapping. These application notes provide detailed protocols for the extraction, identification, and quantification of (11Z, 13E)-hexadecadienal and related compounds from insect pheromone glands, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Analysis of Pheromone Components
The following table summarizes the quantitative data on pheromone components, including (11Z, 13E)-hexadecadienal or its analogs, found in the pheromone gland extracts of selected moth species. While absolute quantities can vary based on factors like age, time of day, and physiological state, the presented data and ratios offer a valuable reference for researchers.
| Insect Species | Pheromone Component | Quantity per Female Gland (ng) | Ratio of Components |
| Navel Orangeworm (Amyelois transitella) | (11Z, 13Z)-Hexadecadienal | Not explicitly quantified in ng | ~100 |
| (11Z, 13Z)-Hexadecadien-1-ol | Not explicitly quantified in ng | ~100 | |
| (11Z, 13E)-Hexadecadien-1-ol | Not explicitly quantified in ng | ~5 | |
| (3Z, 6Z, 9Z, 12Z, 15Z)-Tricosapentaene | Not explicitly quantified in ng | ~5 | |
| Nantucket Pine Tip Moth (Rhyacionia frustrana) | (E)-9-Dodecen-1-yl acetate (Major) | 10.8 - 18.6[1][2] | 16.5:1 - 23.4:1[1][2] |
| (E)-9,11-Dodecadien-1-yl acetate (Minor) | 0.5 - 0.9[1][2] | ||
| Tobacco Budworm (Heliothis virescens) | (Z)-11-Hexadecenal | ~600 (synthesized over 8 hours)[3] | Not applicable |
| Grass Webworm (Herpetogramma licarsisalis) | (11Z, 13E)-Hexadecadien-1-yl acetate | Quantitative analysis performed, but specific ng/gland not stated in the abstract.[4][5] | Major component |
| (Z)-11-Hexadecen-1-yl acetate | Quantitative analysis performed, but specific ng/gland not stated in the abstract.[4][5] | Minor component |
Experimental Protocols
Protocol 1: Pheromone Gland Extraction
This protocol describes the solvent extraction of pheromones from the abdominal tips of female moths.
Materials:
-
Female moths (optimally during their calling period)
-
Dissecting scissors and fine-tipped forceps
-
Glass vials (1-2 mL) with Teflon-lined caps
-
Hexane (HPLC grade) or other suitable organic solvents like pentane or methylene chloride[2]
-
Internal standard solution (e.g., a known amount of a non-endogenous, stable hydrocarbon or a deuterated analog of the target analyte)
-
Microsyringe
Procedure:
-
Gland Dissection: Anesthetize the female moth by chilling. Carefully excise the last two or three abdominal segments containing the pheromone gland using fine dissecting scissors.
-
Extraction: Immediately place the excised abdominal tip into a glass vial containing a precise volume (e.g., 50-100 µL) of hexane.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the extraction solvent. This is crucial for accurate quantification.
-
Extraction Time: Gently agitate the vial and allow the extraction to proceed for a minimum of 30 minutes at room temperature.
-
Sample Storage: After extraction, remove the tissue from the vial. The resulting extract can be directly analyzed by GC-MS or stored at -20°C or lower in a tightly sealed vial to prevent evaporation and degradation.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS parameters for the separation and quantification of (11Z, 13E)-hexadecadienal.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for pheromone analysis (e.g., DB-5ms, DB-WAX)
GC-MS Conditions (Example):
-
Injection: 1-2 µL of the pheromone extract is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes. (Note: The temperature program should be optimized based on the specific column and target analytes.)
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Quantification Mode: For higher sensitivity and specificity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of (11Z, 13E)-hexadecadienal and the internal standard.
Data Analysis and Quantification:
-
Compound Identification: Identify the (11Z, 13E)-hexadecadienal peak in the chromatogram based on its retention time and mass spectrum, comparing it to a synthetic standard.
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of synthetic (11Z, 13E)-hexadecadienal and a constant concentration of the internal standard. Inject these standards into the GC-MS to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Calculate the concentration of (11Z, 13E)-hexadecadienal in the pheromone gland extract using the calibration curve and the peak area ratio from the sample. The final amount can be expressed as ng per gland.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. bioone.org [bioone.org]
- 3. Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectral Interpretation of (11Z,13E)-Hexadecadienal and its Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of mass spectral data for the lepidopteran sex pheromone (11Z,13E)-hexadecadienal and its adducts. The protocols outlined below are essential for the unambiguous identification of this semiochemical and the determination of its double bond positions, which is critical in the fields of chemical ecology, pest management, and the development of pheromone-based agricultural solutions.
Mass Spectral Data of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the primary method for the analysis of volatile insect pheromones like this compound. The mass spectrum of the underivatized compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.
Table 1: Expected Electron Ionization (EI) Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 236 | 5 | [M]⁺ |
| 218 | 10 | [M-H₂O]⁺ |
| 192 | 15 | [M-C₃H₇]⁺ |
| 164 | 20 | [M-C₅H₉]⁺ |
| 136 | 30 | [M-C₇H₁₃]⁺ |
| 121 | 45 | [C₉H₁₃]⁺ |
| 107 | 60 | [C₈H₁₁]⁺ |
| 93 | 85 | [C₇H₉]⁺ |
| 79 | 100 | [C₆H₇]⁺ (Base Peak) |
| 67 | 95 | [C₅H₇]⁺ |
| 55 | 70 | [C₄H₇]⁺ |
| 41 | 80 | [C₃H₅]⁺ |
Note: The fragmentation pattern of long-chain aldehydes can be complex, and the relative intensities are illustrative. The molecular ion at m/z 236 is often of low abundance or absent. The base peak is typically a smaller, stable conjugated carbocation.
Derivatization for Double Bond Position Determination
The mass spectrum of the parent compound confirms its molecular weight and provides some structural information, but it does not definitively locate the positions of the double bonds. Chemical derivatization techniques that form adducts at the site of unsaturation are necessary for unambiguous structure elucidation.
Dimethyl Disulfide (DMDS) Adducts
Reaction with dimethyl disulfide (DMDS) across the double bonds, followed by GC-MS analysis, is a widely used method to pinpoint the location of unsaturation in fatty aldehydes and other long-chain unsaturated compounds. The resulting dithioether adducts fragment in a predictable manner, with cleavage occurring between the two sulfur-bearing carbons.
Table 2: Expected Mass Spectral Data for the DMDS Di-adduct of this compound
The reaction of this compound with DMDS will form a di-adduct at the 11,12 and 13,14 positions. The mass spectrum will show characteristic fragments that reveal these positions.
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 330 | <5 | [M]⁺ (Di-adduct) |
| 283 | 10 | [M - SCH₃]⁺ |
| 239 | 40 | Cleavage between C12-C13, fragment containing the aldehyde |
| 185 | 100 | Cleavage between C12-C13, fragment containing the ethyl terminus (Base Peak) |
| 141 | 60 | Cleavage at C10-C11, fragment containing the aldehyde |
| 91 | 75 | Further fragmentation of the terminal fragment |
Paternò-Büchi Reaction Adducts
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (e.g., acetone) and an alkene to form an oxetane. When applied to dienes like this compound, this reaction can form bis-oxetane adducts. The subsequent mass spectral fragmentation of these adducts can reveal the original positions of the double bonds.
Table 3: Expected Mass Spectral Data for the Acetone Paternò-Büchi Bis-Adduct of this compound
The reaction with acetone will add a molecule of acetone (58 Da) across each double bond.
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 352 | <5 | [M]⁺ (Bis-oxetane adduct) |
| 294 | 15 | [M - C₃H₆O]⁺ (Loss of one acetone) |
| 236 | 10 | [M - 2(C₃H₆O)]⁺ (Loss of two acetones) |
| 195 | 80 | Diagnostic fragment from cleavage of the oxetane ring at C11-C12 |
| 157 | 100 | Diagnostic fragment from cleavage of the oxetane ring at C13-C14 (Base Peak) |
Experimental Protocols
Protocol for GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a small amount (e.g., 100 ng) of the pheromone standard or sample extract in a suitable volatile solvent like hexane (100 µL).
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injection: Inject 1 µL of the sample in splitless mode.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
Protocol for DMDS Derivatization
-
Reagent Preparation: Prepare a solution of dimethyl disulfide (DMDS) in hexane (e.g., 1:1 v/v). Add a catalytic amount of iodine (a single small crystal).
-
Reaction: To 100 µL of the pheromone solution in hexane (approx. 1 µg), add 100 µL of the DMDS/iodine solution.
-
Incubation: Seal the vial and heat at 40-60 °C for 2-16 hours. The reaction progress can be monitored by the disappearance of the iodine color.
-
Work-up: After cooling, quench the reaction by adding a few drops of aqueous sodium thiosulfate solution to remove excess iodine. Extract the organic layer with hexane.
-
Analysis: Analyze the resulting DMDS adducts by GC-MS using the same conditions as for the underivatized compound.
Protocol for Paternò-Büchi Reaction with Acetone
-
Sample Preparation: Dissolve the pheromone sample (approx. 10 µg) in 200 µL of acetone in a quartz vial.
-
Photoreaction: Irradiate the sample with a low-pressure mercury lamp (emitting at 254 nm) for 1-4 hours at room temperature. The vial should be gently agitated during the irradiation.
-
Solvent Removal: After the reaction, carefully evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the Paternò-Büchi adducts by GC-MS or LC-MS. For GC-MS, the conditions described above can be used, although a higher final oven temperature may be required due to the increased molecular weight of the adducts.
Signaling Pathway and Experimental Workflow Visualization
Olfactory Signal Transduction Pathway in Lepidoptera
The detection of this compound by a male moth initiates a cascade of events within the olfactory sensory neurons located in the antennae. This process involves several key proteins that ultimately lead to a behavioral response.
Caption: Olfactory signal transduction pathway for lepidopteran pheromones.
Experimental Workflow for Pheromone Identification
The overall process for identifying an unknown insect pheromone like this compound involves several key experimental steps, from sample collection to final structure confirmation.
Caption: Experimental workflow for the identification of insect pheromones.
Troubleshooting & Optimization
Challenges and solutions in the large-scale synthesis of (11z,13e)-hexadecadienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (11Z,13E)-hexadecadienal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key Wittig reaction and subsequent oxidation steps.
Problem 1: Low Yield of (11Z,13E)-Hexadecadien-1-ol in Wittig Reaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | - Base Strength: Ensure a sufficiently strong, non-lithium base is used to completely deprotonate the phosphonium salt. Sodium ethoxide or sodium amide in an aprotic solvent like THF are effective choices. - Reaction Time and Temperature: Allow for sufficient time for the ylide to form. This is often indicated by a distinct color change. The reaction is typically initiated at a low temperature (e.g., -78°C) and then allowed to warm to room temperature. |
| Ylide Decomposition | - Anhydrous Conditions: The ylide is highly sensitive to moisture and air. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Poor Reaction with Aldehyde | - Aldehyde Purity: Use freshly distilled (E)-2-hexenal to avoid impurities that can consume the ylide. - Steric Hindrance: While less common with these reactants, ensure there are no bulky protecting groups near the reacting centers. |
| Side Reactions | - Temperature Control: Maintain low temperatures during the addition of the aldehyde to the ylide solution to minimize side reactions. |
Problem 2: Poor (Z)-Selectivity in the Wittig Reaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Lithium Salts | - Choice of Base: Avoid lithium bases (e.g., n-BuLi) as they can lead to the formation of the more thermodynamically stable (E)-isomer. Use sodium or potassium bases to promote kinetic control and favor the (Z)-isomer. |
| Polar Aprotic Solvents | - Solvent Choice: Use non-polar aprotic solvents like THF or diethyl ether. Polar aprotic solvents can stabilize the betaine intermediate, leading to equilibration and a lower Z/E ratio. |
| High Reaction Temperature | - Temperature Control: Perform the Wittig reaction at low temperatures (e.g., -78°C or -100°C) to favor the kinetically controlled formation of the (Z)-isomer. |
Problem 3: Difficult Removal of Triphenylphosphine Oxide (TPPO)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Co-elution during Chromatography | - Alternative Purification: If column chromatography is ineffective, consider precipitation of TPPO. This can be achieved by forming an insoluble complex with salts like MgCl₂ or ZnCl₂.[1][2] - Crystallization: In some cases, crystallization of the desired product from a suitable solvent can leave the more soluble TPPO in the mother liquor. |
| High Polarity of the Product | - Solvent System Optimization: For column chromatography, a careful selection of the eluent system is crucial. A gradient elution may be necessary to achieve good separation. |
Problem 4: Low Yield or Incomplete Oxidation of (11Z,13E)-Hexadecadien-1-ol
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Decomposition of the Starting Material or Product | - Mild Oxidation Conditions: Use mild oxidizing agents like Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol to avoid over-oxidation or degradation of the conjugated diene system.[3][4] |
| Reagent Quality | - Fresh Reagents: Use freshly prepared or properly stored oxidizing agents. PCC, for instance, is sensitive to moisture. |
| Reaction Conditions | - Anhydrous Conditions: For PCC and Swern oxidations, strictly anhydrous conditions are necessary for optimal results.[3][4] - Temperature Control: Swern oxidations require careful temperature control, typically at -78°C, to avoid side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in achieving high (Z)-selectivity in the Wittig reaction for this synthesis?
A1: The most critical factor is the choice of base and solvent. To favor the kinetic (Z)-product, it is essential to use a non-lithium base (e.g., sodium ethoxide, sodium amide) in a non-polar aprotic solvent (e.g., THF) at low temperatures.[3] This setup minimizes the equilibration to the more stable (E)-isomer.
Q2: How can I monitor the progress of the Wittig reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the aldehyde starting material and the appearance of the product spot (which should be less polar than the starting alcohol) indicate the reaction's progress.
Q3: Are there any alternatives to the Wittig reaction for the synthesis of the diene system?
A3: Yes, other methods like the Horner-Wadsworth-Emmons reaction can be used and sometimes offer advantages in terms of byproduct removal (the phosphate byproduct is water-soluble).[3] Cross-coupling reactions have also been employed in the synthesis of similar pheromones.[5]
Q4: What are the common byproducts in the synthesis of this compound?
A4: Besides the undesired (E)-isomer from the Wittig reaction and triphenylphosphine oxide, potential byproducts can arise from side reactions of the ylide or the aldehyde. During oxidation, over-oxidation to the carboxylic acid is a possibility if harsh conditions are used. GC-MS analysis is the best way to identify these impurities.[6]
Q5: How can I confirm the stereochemistry of the final product?
A5: The Z/E ratio of the isomers can be determined using Gas Chromatography (GC) with a suitable column or by ¹H NMR spectroscopy by analyzing the coupling constants of the olefinic protons.[6][7]
Experimental Protocols
Synthesis of (10-Bromodecyl)triphenylphosphonium Bromide (Wittig Salt Precursor)
This protocol is based on a general procedure for the synthesis of phosphonium salts.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecanoic acid (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile.
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Reaction: Reflux the mixture for 48-72 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate the phosphonium salt by adding an anti-solvent (e.g., diethyl ether). Filter the solid, wash with the anti-solvent, and dry under vacuum.
Synthesis of (11Z,13E)-Hexadecadien-1-ol via Wittig Reaction
This protocol is adapted from a known synthesis of the target molecule's precursor.[9]
-
Ylide Generation: To a suspension of (10-hydroxydecyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at -78°C under an inert atmosphere, add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wittig Reaction: Cool the resulting ylide solution to -100°C and add a solution of freshly distilled (E)-2-hexenal (1 equivalent) in anhydrous THF dropwise.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other impurities.
Oxidation of (11Z,13E)-Hexadecadien-1-ol to this compound
This protocol describes a general procedure using Pyridinium Chlorochromate (PCC).[3]
-
Reaction Setup: To a stirred solution of (11Z,13E)-hexadecadien-1-ol (1 equivalent) in anhydrous dichloromethane (DCM), add PCC (1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Representative Yields and Isomer Ratios in Wittig Reactions for Conjugated Diene Synthesis
| Entry | Base | Solvent | Temperature (°C) | Z:E Ratio (approx.) | Yield (%) | Reference |
| 1 | NaNH₂ | THF | -78 to RT | >95:5 | 70-85 | [10] |
| 2 | n-BuLi | THF | -78 to RT | 85:15 | 60-75 | [3] |
| 3 | KHMDS | Toluene | -78 to RT | >90:10 | 75-90 | [1] |
| 4 | NaOEt | THF | -100 to RT | >90:10 | 65-80 | [9] |
Note: These are representative values from similar syntheses and actual results may vary.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting poor Z-selectivity.
References
- 1. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the degradation of (11z,13e)-hexadecadienal under field conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of (11Z,13E)-hexadecadienal under field conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound in the field.
| Issue | Possible Causes | Recommended Actions |
| Low or No Trap Capture | 1. Degradation of Pheromone: The aldehyde may have degraded due to exposure to UV light, high temperatures, or oxygen. Aldehydes are particularly susceptible to oxidation. 2. Improper Lure Storage: Lures may have been stored incorrectly, leading to premature degradation. 3. Incorrect Trap Placement: Traps may be positioned in areas with high wind, which can disrupt the pheromone plume. 4. Low Pest Population: The target insect population may be low in the trapping area. | 1. Use lures containing a UV protectant and an antioxidant. Consider using a controlled-release dispenser. 2. Store lures in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging. 3. Place traps in locations sheltered from high winds to allow for a stable pheromone plume. 4. Deploy traps during the known flight period of the target insect and consider increasing trap density. |
| Inconsistent Results Between Traps | 1. Variable Lure Release Rate: Different lures may have inconsistent release rates due to manufacturing variability or differential exposure to environmental factors. 2. Microclimate Differences: Traps placed in slightly different locations can experience different temperatures, humidity levels, and sun exposure, affecting pheromone release and degradation. | 1. Use lures from the same manufacturing batch. 2. Standardize trap placement as much as possible to minimize microclimatic variations. |
| Lure Longevity Shorter Than Expected | 1. High Environmental Stress: Extreme heat and sun exposure can accelerate the degradation and release of the pheromone. 2. Suboptimal Lure Formulation: The lure formulation may not be adequately protected against environmental factors. | 1. In areas with high sun exposure, consider using traps that provide some shading for the lure. 2. Switch to a lure formulation that includes stabilizers or is designed for extended field life under harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in the field?
A1: The primary factors contributing to the degradation of this compound, a conjugated unsaturated aldehyde, in field conditions are:
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Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by heat and UV radiation, leading to the formation of the corresponding carboxylic acid, which is inactive as a pheromone.
-
Isomerization: The double bonds in the molecule, particularly the conjugated system, can undergo cis-trans isomerization upon exposure to UV light. This changes the stereochemistry of the molecule, rendering it unrecognizable by the target insect's receptors.
-
Polymerization: Aldehydes can undergo polymerization, especially under certain storage conditions or in the presence of acidic or basic catalysts.
-
High Temperatures: Elevated temperatures increase the volatility of the pheromone, leading to a faster depletion from the lure. It can also accelerate degradation reactions like oxidation.
Q2: How can I protect this compound from degradation in my experiments?
A2: To minimize degradation, consider the following strategies:
-
Use of Stabilizers: Incorporate antioxidants (e.g., Butylated Hydroxytoluene - BHT) and UV protectants into the lure formulation.
-
Controlled-Release Dispensers: Utilize dispensers that protect the pheromone from direct exposure to the elements. Materials like rubber septa or specialized polymers can provide a slow, controlled release while shielding the aldehyde.
-
Bisulphite Adducts: For a more advanced approach, the aldehyde can be formulated as a bisulphite adduct. This chemical protection strategy shields the aldehyde from heat and UV light, with the active aldehyde being slowly released under field conditions.
-
Proper Storage: Always store lures in a cool, dark environment, preferably in a refrigerator or freezer, and in their original, unopened packaging until use.
Q3: What is the expected field life of a lure containing this compound?
A3: The field life of a lure is highly dependent on the formulation and environmental conditions. A lure without any protective measures might only be effective for a few days, especially in hot and sunny conditions. Lures with stabilizers and controlled-release mechanisms can extend the effective period to several weeks. For long-term experiments, it is crucial to consult the manufacturer's specifications and consider replacing lures at recommended intervals.
Q4: Can I analyze the degradation of this compound in my used lures?
A4: Yes, you can quantify the remaining active ingredient and identify degradation products. The most common method is Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the separation of the parent aldehyde from its degradation products and their subsequent identification and quantification. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
| Stabilizer | Concentration | Effect on Unsaturated Aldehydes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Reduces oxidation by scavenging free radicals. |
| 2-Hydroxy-4-octyloxybenzophenone | 0.1 - 1.0% (w/w) | Acts as a UV absorber, preventing photo-isomerization and photo-oxidation. |
| Sodium Bisulphite | N/A (formulated as adduct) | Protects the aldehyde from both thermal and UV degradation. |
Experimental Protocols
Protocol for GC-MS Analysis of this compound Degradation
Objective: To quantify the amount of this compound remaining in a field-aged lure and to identify major degradation products.
Materials:
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Field-aged lure
-
New, unused lure (as a control)
-
Hexane (HPLC grade)
-
Internal standard (e.g., tetradecane)
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Procedure:
-
Sample Preparation:
-
Carefully remove the field-aged lure from the trap and place it in a 2 mL glass vial.
-
Add 1.5 mL of hexane containing a known concentration of the internal standard to the vial.
-
Seal the vial and vortex for 1 minute to extract the pheromone and its degradation products.
-
Let the vial stand for at least 30 minutes to ensure complete extraction.
-
Prepare a control sample using a new, unused lure following the same procedure.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of this compound in the aged and new lures by comparing the peak area ratio of the analyte to the internal standard.
-
Analyze the mass spectra of other significant peaks in the chromatogram of the aged lure to identify potential degradation products (e.g., the corresponding carboxylic acid or isomers).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for analyzing pheromone degradation.
Caption: Factors influencing degradation and mitigation strategies.
Optimizing the blend ratio of (11z,13e)-hexadecadienal with synergistic compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the blend ratio of (11z,13e)-hexadecadienal with its synergistic compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is blend ratio optimization important?
A1: this compound is a key component of the sex pheromone for several moth species, including the navel orangeworm (Amyelois transitella) and the grass webworm (Herpetogramma licarsisalis). Optimizing the blend ratio with synergistic compounds is crucial because the precise combination and proportion of these chemicals are often necessary to elicit a maximal behavioral response in the target insect species. An incorrect ratio can lead to reduced attraction or even inhibition.
Q2: What are the known synergistic and antagonistic compounds for this compound?
A2: For the navel orangeworm (Amyelois transitella), synergistic compounds include (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene.[1] For the grass webworm (Herpetogramma licarsisalis), (11Z,13E)-hexadecadien-1-yl acetate is a primary attractant, while (11Z,13E)-hexadecadien-1-ol has been shown to have a strong inhibitory effect on trap catches.[2]
Q3: What are the primary experimental methods for testing pheromone blend efficacy?
A3: The two most common methods are Electroantennography (EAG) and behavioral bioassays. EAG measures the electrical response of an insect's antenna to an odor, providing a physiological measure of detection. Behavioral bioassays, such as wind tunnel and field trapping experiments, measure the insect's behavioral response to the pheromone blend, such as upwind flight and source location.
Q4: How critical is the isomeric purity of the synthetic pheromone components?
A4: Isomeric purity is highly critical. Even small amounts of an incorrect isomer can inhibit the response of the target insect. It is essential to use highly pure synthetic compounds in your experiments to ensure that the observed behavioral responses are due to the intended blend ratios.
II. Data Presentation: Optimized Pheromone Blend Ratios
The following tables summarize quantitative data on effective pheromone blend ratios for two key moth species.
Table 1: Optimized Pheromone Blend for Amyelois transitella (Navel Orangeworm)
| Component | Ratio A | Ratio B |
| (11Z,13Z)-hexadecadienal | 45 | 100 |
| (11Z,13Z)-hexadecadien-1-ol | 45 | 100 |
| (11Z,13E)-hexadecadien-1-ol | 2 | 5 |
| (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | 7 | 15 |
| Total Lure Load (example) | 1-2 mg | 10-100 ng |
Data sourced from studies on Amyelois transitella attraction.[3][4]
Table 2: Key Pheromone Components for Herpetogramma licarsisalis (Grass Webworm)
| Component | Effect on Attraction | Notes |
| (11Z,13E)-hexadecadien-1-yl acetate | Attractant | Necessary and sufficient for attraction of male moths.[2] |
| (11Z,13E)-hexadecadien-1-ol | Inhibitory | Has a strong inhibitory effect on trap catches at various ratios.[5] |
| (Z)-11-hexadecen-1-yl acetate | No significant effect | Did not affect the attractiveness of lures when mixed with the primary attractant.[2] |
III. Experimental Protocols & Troubleshooting Guides
A. Electroantennography (EAG)
Objective: To measure the antennal response of the target insect to different pheromone blend ratios.
Detailed Methodology:
-
Insect Preparation: Anesthetize a male moth (e.g., with CO2 or by cooling). Excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.
-
Odor Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Test stimuli (pheromone blends dissolved in a solvent and applied to filter paper) are introduced into the airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.
-
Experimental Design: Test a range of blend ratios, including individual components as controls. Randomize the order of stimuli to avoid adaptation or sensitization effects.
EAG Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak EAG response | - Antenna is no longer viable.- Poor electrode contact.- Pheromone concentration is too low.- Incorrect isomer or low purity of synthetic compound. | - Use fresh antennae for each experiment.- Ensure good contact between the electrodes and the antenna.- Test a range of concentrations.- Verify the purity and isomeric composition of your synthetic pheromones. |
| High background noise | - Electrical interference from nearby equipment.- Unstable electrode connections.- Dry antenna preparation. | - Ground all equipment properly.- Check electrode connections for stability.- Ensure a continuous flow of humidified air over the antenna. |
| Response declines over time | - Antenna is drying out.- Olfactory receptor adaptation. | - Maintain a humidified airstream.- Increase the time between stimuli to allow for recovery.- Use a fresh antenna. |
| Inconsistent responses to the same stimulus | - Inconsistent stimulus delivery.- Fluctuations in airflow.- Insect's physiological state varies. | - Ensure the stimulus delivery system provides consistent puffs of odor.- Use a calibrated airflow controller.- Use insects of the same age and physiological condition (e.g., mated vs. virgin). |
B. Wind Tunnel Bioassay
Objective: To evaluate the behavioral response (upwind flight, source location) of male moths to different pheromone blend ratios.
Detailed Methodology:
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 30-50 cm/s), temperature, humidity, and lighting (appropriate for the insect's activity period).
-
Pheromone Source: Apply the pheromone blend to a dispenser (e.g., a rubber septum) and place it at the upwind end of the tunnel.
-
Insect Acclimation and Release: Acclimate male moths to the wind tunnel conditions. Release individual moths on a platform at the downwind end of the tunnel.
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Behavioral Observation: Record key behaviors, such as taking flight, upwind flight in a zigzagging pattern, and contact with the pheromone source.
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Experimental Design: Test different blend ratios and a solvent control. Replicate each treatment with a sufficient number of moths.
Wind Tunnel Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of moths taking flight | - Pheromone concentration is too low or too high.- Inappropriate environmental conditions (light, temperature).- Moths are not in a responsive state. | - Test a range of pheromone dosages.- Adjust environmental conditions to mimic the insect's natural mating environment.- Use moths of the optimal age for mating and ensure they have been properly acclimated. |
| Moths fly but do not fly upwind | - Airflow is too turbulent or too slow.- Visual cues in the wind tunnel are distracting.- The pheromone blend is not attractive. | - Ensure laminar airflow in the wind tunnel.- Minimize distracting visual cues or provide a consistent, non-distracting background.- Re-evaluate the components and ratios of your blend based on EAG data or published literature. |
| Moths lose the plume and cease upwind flight | - Pheromone plume is too narrow or too diffuse.- Airflow is not consistent. | - Adjust the position of the pheromone source and the airflow to create a well-defined plume.- Use a smoke generator to visualize the plume structure.- Ensure consistent airflow throughout the tunnel. |
| High variability in moth behavior | - Inconsistent physiological state of the moths.- Pheromone dispenser is not releasing a consistent amount of pheromone.- Contamination in the wind tunnel. | - Use moths of the same age, mating status, and rearing conditions.- Use fresh pheromone dispensers for each trial or ensure your dispensers have a consistent release rate.- Thoroughly clean the wind tunnel between experiments to remove residual pheromones. |
IV. Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Overview of the experimental workflow for optimizing pheromone blend ratios.
Caption: A simplified diagram of an Electroantennography (EAG) setup.
Caption: Logical flow of a successful male moth response in a wind tunnel bioassay.
References
- 1. mdpi.com [mdpi.com]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchtrend.net [researchtrend.net]
- 4. Changes in Odor Background Affect the Locomotory Response to Pheromone in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Minimizing the impact of environmental factors on pheromone trap efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the impact of environmental factors on pheromone trap efficacy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during your pheromone trapping experiments, with a focus on environmental variables.
Q1: My pheromone traps are not capturing the target insect, or the catch is significantly lower than expected. What environmental factors could be the cause?
A1: Several environmental factors can lead to reduced trap captures. Extreme temperatures are a primary concern; most stored product insects, for example, are less active below 18°C (65°F) and above 35°C (95°F), leading to lower trap entries[1]. Strong air currents or wind can also be a major issue. If a trap is placed in an area with high wind velocity, the pheromone plume can become disrupted, making it difficult for insects to locate the source[1][2]. Additionally, heavy rainfall can negatively impact moth flight activity and, consequently, trap captures[3]. It's also important to ensure your traps have been deployed for an adequate amount of time, as low capture numbers can result from simply not allowing insects enough time to locate the trap[1].
Q2: I am observing rapid degradation of my pheromone lures. What are the likely environmental culprits?
A2: Pheromone lures are susceptible to degradation from several environmental factors. High temperatures and direct sunlight are primary causes of degradation, as they can break down the chemical compounds in the lure, rendering it ineffective[1][4]. Pheromones are volatile chemicals that evaporate more quickly in hot conditions[1]. Therefore, proper storage of lures in a cool, dark place is crucial. The longevity of a lure is dependent on its initial loading and the subsequent rates of release and degradation, which are influenced by the dispenser type and environmental conditions like temperature and UV light[4].
Q3: My trap captures are inconsistent across different locations within my study area. What environmental variables should I investigate?
A3: Inconsistent captures across different trap locations can often be attributed to micro-environmental variations. Factors to consider include:
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Trap Placement: Traps placed away from field margins and below the height of the crop have shown better performance for some species[4]. The height of the trap can significantly influence capture rates[5].
-
Competing Odors: The presence of other food sources or strong chemical odors in the environment can draw insects away from your traps[1].
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Airflow Patterns: Overpowering air currents can jumble the pheromone plume, making it impossible for insects to locate the trap[1]. The placement of traps relative to windbreaks can also significantly affect capture rates[2][6][7].
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Lighting Conditions: For some nocturnal insects, artificial lighting can interfere with trap efficacy. For example, with the tobacco moth, traps placed in dark conditions near the ceiling or 1-2 meters above the floor showed higher catches[8].
Q4: I suspect my traps are being affected by weather events like rain and strong winds. How can I mitigate these effects?
A4: Protecting your traps from adverse weather is crucial for consistent data collection. Consider the following strategies:
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Trap Design: Utilize weather-proof trap designs, such as bucket traps, which can be more durable than delta traps in rainy or windy conditions[9].
-
Secure Placement: Ensure traps are securely fastened to prevent them from being displaced or damaged by wind.
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Post-Storm Checks: Always inspect your traps after storms to ensure they are still functional and to replace any that are damaged[10].
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Strategic Positioning: Place traps in locations that offer some natural protection from the elements, such as leeward of a windbreak, which can be beneficial in moderate to strong winds[2][6][7].
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing your pheromone trapping experiments.
Q1: What are the key environmental factors I need to consider when designing a pheromone trapping study?
A1: The primary environmental factors to consider are temperature, relative humidity, wind speed, and rainfall[2][3][11][12][13]. The interplay of these factors can significantly influence insect activity and pheromone dispersal. For instance, for some species like Spodoptera litura, increasing temperature and relative humidity can positively correlate with moth catches, while rainfall has a negative correlation[3][14]. It is crucial to monitor and record these weather parameters throughout your study to better interpret your capture data.
Q2: How does temperature specifically affect pheromone trap efficacy?
A2: Temperature has a multi-faceted impact on pheromone trapping. It directly affects the release rate of the pheromone from the lure, with higher temperatures generally leading to faster evaporation[1][15][16]. Temperature also governs the metabolic rate and flight activity of the target insect. Most insects have an optimal temperature range for activity; outside of this range, their movement and responsiveness to pheromones can be significantly reduced[1][13][17]. For example, studies on the European corn borer have shown that nightly mean air temperature is a highly influential parameter positively correlated with moth capture[2][6][7].
Q3: What is the ideal placement for a pheromone trap?
A3: The optimal placement of a pheromone trap depends on the target insect and the specific environment. However, some general principles apply:
-
Height: The height at which a trap is hung can significantly impact its effectiveness. For some species, placing traps in the upper third of the tree canopy is recommended, while for others, a height of 1-2 meters from the ground is optimal[5][8][18].
-
Location within the habitat: Placing traps a few rows into a crop, rather than on the outer edges, can improve capture rates[18]. Research on the saddle gall midge indicated that traps performed better when situated away from field margins[4].
-
Spacing: To avoid interference between traps, they should be placed at an adequate distance from each other. For the saddle gall midge, interference was noted at distances less than 20 meters[4]. The required trap density can also depend on the monitoring goal, whether it is for detection or localization of an infestation[8][19].
Q4: How often should I replace the pheromone lure?
A4: The replacement frequency for pheromone lures depends on the specific lure formulation and environmental conditions. Manufacturers typically provide a recommended lifespan for their lures. However, in hot and sunny conditions, the pheromone will degrade more quickly, necessitating more frequent replacement[1][4][15]. It is generally recommended to change lures every 4-6 weeks, with more frequent changes in summer and less frequent in winter[15]. Always remove used lures and their packaging from the experimental area to avoid contamination[18].
Q5: Can other chemicals in the environment interfere with my pheromone traps?
A5: Yes, chemical interference can be a significant issue. Competing odors from host plants or other sources can reduce the attractiveness of the pheromone lure[1]. Furthermore, the use of mating disruption techniques, which involve saturating an area with synthetic pheromones, can make it difficult for insects to locate the point source of a trap[1][20]. It is also crucial to avoid cross-contamination between different types of pheromone lures by never placing more than one type of lure in a trap and not reusing traps for different species[18].
Data Presentation
Table 1: Impact of Environmental Factors on Pheromone Trap Captures for Spodoptera litura
| Environmental Factor | Correlation with Trap Catch | Species | Source |
| Maximum Temperature | Positive | Spodoptera litura | [11] |
| Minimum Temperature | Positive | Spodoptera litura | [11] |
| Relative Humidity | Positive | Spodoptera litura | [3][11] |
| Rainfall | Negative | Spodoptera litura | [3][14] |
| Sunshine Hours | Positive | Spodoptera litura | [11] |
Table 2: General Effects of Environmental Factors on Pheromone Trap Efficacy
| Environmental Factor | General Effect on Pheromone Traps | Source |
| High Temperature | Increased pheromone release rate; potential for lure degradation; insect activity may increase or decrease depending on the species' thermal optimum. | [1][13][16] |
| Low Temperature | Decreased insect activity and flight. | [1] |
| High Humidity | Can positively influence the activity of some insect species. | [3][12] |
| Strong Wind | Disrupts the pheromone plume, making it difficult for insects to locate the trap. | [1][2] |
| Heavy Rainfall | Can reduce insect flight activity and damage traps. | [3][10] |
| UV Radiation (Sunlight) | Can degrade the chemical components of the pheromone lure. | [1][4] |
Experimental Protocols
Protocol 1: Assessing the Impact of Trap Height on Capture Efficacy
Objective: To determine the optimal trap height for capturing a specific target insect species.
Materials:
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Pheromone traps (e.g., delta or bucket traps)
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Pheromone lures for the target species
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Stakes or poles of varying heights
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Data collection sheets
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GPS device for marking trap locations
Methodology:
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Select a study site with a known population of the target insect.
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Divide the study site into several replicate blocks.
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Within each block, place traps at different predetermined heights (e.g., 1m, 2m, and 3m from the ground).
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Ensure a minimum distance between traps to avoid interference (e.g., 25 meters)[18].
-
Deploy the traps with fresh pheromone lures.
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Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Continue data collection for a predetermined period (e.g., the entire flight season of the insect).
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Analyze the data to determine if there is a statistically significant difference in capture rates at different heights.
Protocol 2: Evaluating Pheromone Lure Longevity Under Field Conditions
Objective: To determine the effective lifespan of a specific pheromone lure in a given environment.
Materials:
-
Pheromone traps
-
A large batch of the same pheromone lure
-
Control (fresh) lures
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Data collection sheets
-
Weather monitoring station (to record temperature, humidity, and sunlight)
Methodology:
-
At the start of the experiment (Week 0), deploy a set of traps with fresh lures (control group).
-
Simultaneously, expose a larger set of lures to the field conditions by placing them in traps without capturing insects or in a similar open environment.
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Each week, deploy a new set of traps with lures that have been aged in the field for one week, two weeks, three weeks, and so on.
-
Alongside the aged lures, continue to deploy traps with fresh (control) lures.
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Record the number of insects captured in each trap.
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Compare the capture rates of traps with aged lures to the capture rates of traps with fresh lures.
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The point at which the aged lures capture significantly fewer insects than the fresh lures indicates the end of their effective lifespan[4][21].
-
Correlate the lure degradation rate with the recorded environmental data.
Visualizations
References
- 1. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Influence of pheromone trap design and placement on capture of peach twig borer, Anarsia lineatella (Zeller) (Lepidoptera: Gelechiidae) | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 6. "Impact of Trap Design, Windbreaks, and Weather on Captures of European" by Thomas W. Sappington, Brendon J. Reardon et al. [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimum placing of pheromone traps for monitoring tobacco moth in warehouse | CORESTA [coresta.org]
- 9. thebeatsheet.com.au [thebeatsheet.com.au]
- 10. Pheromone Traps [npic.orst.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. connectjournals.com [connectjournals.com]
- 18. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. bioone.org [bioone.org]
Storage and handling best practices for maintaining (11z,13e)-hexadecadienal stability
Welcome to the technical support center for (11Z,13E)-hexadecadienal. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for storage and handling to maintain the stability of this compound, along with troubleshooting guides and frequently asked questions.
Stability of this compound: An Overview
This compound is a polyunsaturated aldehyde, a class of compounds known for their chemical sensitivity. The conjugated diene system and the aldehyde functional group make the molecule susceptible to degradation through several pathways, primarily oxidation and isomerization. Proper storage and handling are therefore critical to ensure its integrity and biological activity in experimental settings.
Key Degradation Pathways:
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Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, rendering the compound inactive. The double bonds are also susceptible to oxidation, which can lead to the formation of various byproducts and cleavage of the carbon chain. This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.
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Isomerization: The cis (Z) and trans (E) configuration of the double bonds is crucial for the biological activity of many pheromones. Exposure to light, heat, or acidic/basic conditions can induce isomerization, leading to a mixture of geometric isomers with potentially reduced or altered activity.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under improper storage conditions, leading to a loss of the active monomeric compound.
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Degradation pathways of this compound.
Storage and Handling Best Practices
To minimize degradation and maintain the stability of this compound, adhere to the following best practices.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C (Freezer). Short-term: 2-8°C (Refrigerator). | Low temperatures significantly reduce the rates of oxidation, isomerization, and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Store in an amber vial or protect from light by wrapping the container in aluminum foil. | Prevents light-induced isomerization and photo-oxidation. |
| Container | Use a tightly sealed, clean glass vial with a PTFE-lined cap. | Prevents contamination and exposure to air and moisture. Avoids potential reactions with plastic containers. |
| Solvent | If in solution, use a high-purity, anhydrous, and degassed solvent. | Prevents hydrolysis and reactions with impurities in the solvent. |
Handling Procedures:
-
Inert Atmosphere: When handling the compound, especially for weighing or preparing solutions, work under an inert atmosphere (e.g., in a glove box) whenever possible.
-
Minimize Exposure: Minimize the time the container is open to the atmosphere.
-
Use Clean Equipment: Use clean, dry glassware and spatulas to avoid contamination.
-
Avoid Contamination: Do not return unused material to the original container.
-
Solvent Preparation: If preparing a stock solution, use a high-purity, anhydrous solvent that has been purged with an inert gas to remove dissolved oxygen.
The following workflow outlines the recommended handling procedure for this compound.
Caption: Recommended workflow for handling this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity in bioassay. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (temperature, light, atmosphere). 2. Check the age of the compound and obtain a fresh batch if necessary. 3. Analyze the purity of the compound using GC-MS to check for degradation products. |
| Inconsistent experimental results. | Isomerization of the double bonds. Contamination of the sample. | 1. Protect the compound from light at all times. 2. Use high-purity solvents and clean glassware. 3. Analyze the isomeric purity of the compound using GC with a suitable column. |
| Appearance of unknown peaks in GC-MS analysis. | Oxidation or polymerization byproducts. Contamination from solvent or glassware. | 1. Confirm that the compound was stored under an inert atmosphere. 2. Run a solvent blank to check for solvent impurities. 3. Ensure proper cleaning of all glassware. |
| Compound appears discolored or has a different consistency. | Significant degradation or polymerization. | Discard the compound and obtain a fresh, high-purity batch. |
Frequently Asked Questions (FAQs)
Q1: How long can I store this compound?
A1: When stored under the recommended conditions (≤ -20°C, under an inert atmosphere, protected from light), solid this compound should be stable for at least one to two years. For solutions, it is best to prepare them fresh for each experiment. If a stock solution must be stored, it should be kept at ≤ -20°C under an inert atmosphere and used within a few weeks.
Q2: Can I store this compound in a plastic container?
A2: It is strongly recommended to store this compound in glass vials with PTFE-lined caps. Some plastics may contain plasticizers or other chemicals that can leach into the sample and cause contamination or degradation.
Q3: What is the best solvent to use for dissolving this compound?
A3: A high-purity, anhydrous, and degassed non-polar or moderately polar aprotic solvent is generally suitable. Hexane, heptane, or dichloromethane are common choices. The solvent should be free of peroxides and other oxidizing impurities.
Q4: How can I check the purity and stability of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is the recommended method for assessing the purity and detecting degradation products of this compound. The mass spectrum will confirm the identity of the compound, and the chromatogram will reveal the presence of any impurities or degradation products. To check for isomerization, a GC with a column capable of separating geometric isomers is required.
Q5: What are the visible signs of degradation?
A5: While significant degradation may not always be visible, signs can include a change in color (e.g., yellowing), a change in physical state (e.g., becoming more viscous or solidifying due to polymerization), or the appearance of an off-odor. However, the absence of these signs does not guarantee stability, and analytical confirmation is always recommended.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol provides a framework for assessing the stability of this compound under accelerated conditions.
1. Materials:
- This compound (high purity)
- High-purity, anhydrous, degassed hexane
- Amber glass vials with PTFE-lined caps
- Temperature-controlled ovens or incubators
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Procedure:
- Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber glass vials.
- Purge the headspace of each vial with an inert gas (argon or nitrogen) and seal tightly.
- Place the vials in temperature-controlled ovens at different elevated temperatures (e.g., 25°C, 40°C, and 60°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
- Allow the vial to cool to room temperature.
- Analyze the sample by GC-MS to determine the concentration of this compound remaining and to identify any degradation products.
- Plot the concentration of this compound as a function of time for each temperature to determine the degradation rate.
3. Data Analysis:
- The degradation kinetics can be modeled to estimate the shelf life at recommended storage temperatures (e.g., -20°C and 4°C) using the Arrhenius equation, which relates the rate of a chemical reaction to the temperature.
Protocol 2: Routine Purity Check by GC-MS
1. Sample Preparation:
- Prepare a dilute solution of this compound in high-purity hexane (e.g., 10 µg/mL).
2. GC-MS Conditions (Example):
- Injector: Splitless mode, 250°C
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
3. Analysis:
- Integrate the peak corresponding to this compound and any impurity peaks.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
- Examine the mass spectra of any significant impurity peaks to identify potential degradation products (e.g., the corresponding carboxylic acid).
Troubleshooting low signal-to-noise ratio in GC-EAD analysis of pheromones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratio (S/N) in Gas Chromatography-Electroantennographic Detection (GC-EAD) analysis of pheromones.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems encountered during GC-EAD experiments.
Issue: Low or No EAD Signal
A weak or absent signal from the insect antenna is a frequent challenge. The following steps will help you diagnose and address the root cause.
1. Verify Antenna Preparation and Viability:
-
Is the antenna correctly mounted? Ensure proper contact between the antenna and the electrodes. The recording electrode should be in contact with the distal end and the reference electrode with the basal end.[1]
-
Is the saline solution fresh and correctly formulated? Use a freshly prepared saline solution appropriate for the insect species.
-
Is the antenna viable? A healthy, responsive antenna is crucial. Antennae from healthy, young insects that have not been damaged will provide the best signals.[2] The viability of an antennal preparation can vary, but a well-prepared antenna can remain active for over 30 minutes.[3]
-
Are you using the correct type of electrode? Glass micropipette electrodes are generally recommended over metal electrodes to reduce electrochemical noise.[4]
2. Check the GC System:
-
Is the column appropriate for pheromone analysis? The choice of GC column is critical for good separation and sharp peaks, which in turn affects the signal-to-noise ratio. Shorter, narrow-bore columns with thin films can improve peak efficiency.[5]
-
Are the GC parameters optimized? The oven temperature program, carrier gas flow rate, and inlet parameters all affect the separation and sensitivity. A slower temperature ramp can improve the resolution of co-eluting compounds.[1]
-
Is the sample being introduced correctly? Issues with the injector, such as leaks or incorrect temperature, can lead to poor sample transfer and a weak signal.
3. Inspect the EAD System:
-
Is the humidified air supply adequate? A continuous stream of charcoal-filtered, humidified air delivered to the antenna is necessary to maintain its health and responsiveness.[1]
-
Is there a leak in the system? Leaks in the transfer line from the GC to the EAD setup can result in sample loss.
-
Is the effluent being delivered effectively to the antenna? The outlet of the transfer line should be positioned close to the antenna to ensure the eluted compounds reach it.
Issue: High Baseline Noise
Excessive noise in the baseline can obscure small EAD signals. Follow these steps to identify and minimize noise sources.
1. Address Electrical Noise:
-
Is the setup properly grounded? Improper grounding is a major source of electrical noise. All equipment should be connected to a common ground.[6]
-
Is the Faraday cage correctly installed and grounded? A Faraday cage is essential for shielding the preparation from external electromagnetic interference.
-
Are there any ground loops? Ground loops occur when there are multiple paths to the ground, which can induce noise.
-
Are there sources of electromagnetic interference nearby? Keep sources of interference such as power supplies, computers, and monitors away from the EAD setup.
2. Minimize Biological and Mechanical Noise:
-
Is the insect preparation stable? Movement of the insect can cause artifacts in the recording.
-
Are there vibrations affecting the setup? Use an anti-vibration table to isolate the setup from floor vibrations.
-
Is the airflow around the antenna causing mechanical stimulation? Shield the antenna from drafts and ensure a smooth, laminar flow of humidified air.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for GC-EAD analysis?
A signal-to-noise ratio of 3:1 is generally considered the minimum for reliable peak detection. However, for confident identification and quantification, a ratio of 10:1 or higher is desirable.
Q2: How can I improve the signal-to-noise ratio without major equipment changes?
-
Optimize GC parameters: Adjust the temperature program and carrier gas flow rate to achieve sharper, more concentrated peaks.[1]
-
Improve antenna preparation: Use fresh, healthy insects and ensure optimal contact with the electrodes.[2]
-
Enhance grounding and shielding: Systematically check for and eliminate sources of electrical noise.
-
Data processing: Use appropriate filtering and baseline correction algorithms to reduce noise in the recorded data.
Q3: Can the choice of carrier gas affect the signal-to-noise ratio?
Yes, the carrier gas and its flow rate can impact detector sensitivity and peak shape.[4] While helium is commonly used, hydrogen can sometimes provide better efficiency and shorter analysis times. The optimal flow rate needs to be determined empirically for your specific setup and analytes.
Q4: My baseline is drifting. What could be the cause?
Baseline drift in GC-EAD can be caused by several factors, including:
-
Changes in the antenna's condition over time.
-
Temperature fluctuations in the lab.
-
Contamination in the GC system, leading to column bleed.
-
Instability in the carrier gas flow.
Q5: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically caused by contamination in the GC system, such as septum bleed, contaminated carrier gas, or residue from previous injections. To eliminate them, you may need to bake out the column, replace the septum, or clean the injector.
Data Presentation
The following table summarizes the quantitative impact of different techniques on the signal-to-noise ratio in GC-EAD analysis.
| Technique | Parameter | Observed Effect on Signal-to-Noise (S/N) | Reference |
| Effluent Modulation | Deans Switch Effluent Chopper with Lock-in Amplification | 10.4–12.7 dB increase in S/N, with a predicted detection limit improvement from 140,330 pg to 2.6–6.3 pg for phenethyl alcohol. | [7][8] |
| GC Column Dimensions | Narrow-bore columns (e.g., 0.18–0.25 mm i.d.) | Improved peak efficiency leads to a better S/N ratio. | [5] |
| Carrier Gas Flow Rate | Optimization of flow rate | Can significantly affect detector sensitivity. The optimal rate is analyte and system-dependent. | [4] |
| Data Processing | Coherent detection with in-phase component selection | Can eliminate half of the noise, resulting in an approximate 3 dB increase in S/N. | [9] |
Experimental Protocols
Protocol 1: Insect Antenna Preparation for GC-EAD
This protocol describes a general method for preparing an insect antenna for GC-EAD recording.[2][4][10]
Materials:
-
Healthy, young adult insect
-
Micro-scissors or fine dissecting knife
-
Micro-forceps
-
Glass micropipette electrodes
-
Electrode puller
-
Saline solution (appropriate for the insect species)
-
Electrically conductive gel
-
Micromanipulators
-
Dissecting microscope
Procedure:
-
Immobilize the insect: Gently restrain the insect. For smaller insects, placing them headfirst into a disposable pipette tip can be effective.[2]
-
Excise the antenna: Under a dissecting microscope, carefully excise one antenna at its base using micro-scissors or a fine dissecting knife.[4]
-
Prepare the electrodes: Pull glass capillaries to a fine point using an electrode puller. Break the tip of the micropipettes to a diameter that allows for the insertion of the antenna base and tip.[4] Fill the micropipettes with the appropriate saline solution.
-
Mount the antenna: Using a micromanipulator, carefully insert the basal end of the excised antenna into the reference electrode.
-
Establish the recording connection: Using a second micromanipulator, bring the recording electrode into contact with the distal tip of the antenna. A small amount of conductive gel can be used to ensure good contact.
-
Verify the connection: The antenna should be straight but not stretched between the two electrodes.[2] Check for a stable baseline on the recording software.
Protocol 2: GC-EAD Recording
This protocol outlines the general steps for acquiring GC-EAD data.
Materials:
-
GC-EAD system (GC with a splitter directing effluent to a flame ionization detector (FID) and the EAD setup)
-
Prepared insect antenna (from Protocol 1)
-
Humidified and charcoal-filtered air source
-
Data acquisition system and software
-
Pheromone sample dissolved in an appropriate solvent
Procedure:
-
System Setup:
-
Turn on the GC, detectors, and heated transfer line, allowing them to stabilize at the set temperatures.
-
Start the flow of humidified, filtered air over the prepared antenna. The airflow should be constant and gentle.
-
-
Data Acquisition Setup:
-
Launch the data acquisition software and configure the recording parameters (e.g., sampling rate, duration).
-
Establish a stable baseline recording from the antenna.
-
-
Sample Injection:
-
Inject the pheromone sample into the GC.
-
Simultaneously start the data acquisition for both the FID and EAD channels.
-
-
Recording:
-
Record the FID and EAD signals for the entire duration of the GC run.
-
Monitor the antenna's baseline and responsiveness throughout the experiment.
-
-
Post-Run:
-
Stop the data acquisition.
-
Save the data files for both channels.
-
Allow the antenna to recover in the clean, humidified air stream before the next injection. It is recommended to run a solvent blank and a known standard to verify system performance and antenna responsiveness.
-
Mandatory Visualizations
Caption: Overall workflow of a typical GC-EAD system.
Caption: Logical workflow for troubleshooting low S/N in GC-EAD.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae [agris.fao.org]
- 7. Increasing Signal-to-Noise Ratio in Gas Chromatography - Electroantennography Using a Deans Switch Effluent Chopper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ento.psu.edu [ento.psu.edu]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Insect Behavioral Response to (11Z,13E)-Hexadecadienal Lures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (11Z,13E)-hexadecadienal lures in insect behavioral studies.
Troubleshooting Guides
Issue: Low or no insect capture in traps baited with this compound lures.
Question: We are using this compound lures to monitor a target moth species, but our trap counts are consistently low or zero. What are the potential causes and how can we troubleshoot this?
Answer: Low insect capture can be attributed to a variety of factors, ranging from lure handling to environmental conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Species Identification: Confirm that this compound is a known attractant for your target species. Pheromones are often highly species-specific.
-
Lure Viability: Ensure the lures have not expired and have been stored correctly. Pheromones are volatile and can degrade if exposed to high temperatures or direct sunlight.[1] Lures should typically be replaced every 90 days.[1][2]
-
Trap Placement and Timing: Traps should be deployed during the adult insect's life stage.[1][2] Incorrect timing, either too early or too late in the season, will result in low capture rates.[2] Ensure traps are placed at the correct height and location for the target species.[2][3]
Environmental Factors:
-
Competing Odors: The presence of strong environmental odors, such as those from nearby host plants or other chemical sources, can mask the pheromone plume and reduce trap effectiveness.[1]
-
Airflow: Strong air currents can disrupt the pheromone plume, making it difficult for insects to locate the source.[1] Avoid placing traps in areas with high wind velocity or near air intake vents.[1]
-
Temperature and Humidity: These factors can influence both the release rate of the pheromone from the lure and the activity of the target insect.[4]
Experimental Setup:
-
Trap Design: The trap design must be appropriate for the target insect. For example, a trap designed for flying insects will not be effective for crawling beetles.[2]
-
Trap Density: Placing traps too close to each other (generally less than 50 meters apart) can cause interference between pheromone plumes.[5]
-
Lure Handling: Avoid touching lures with bare hands to prevent contamination with other scents that may inhibit the insect's response.[6]
Advanced Troubleshooting:
-
Synergists and Inhibitors: The behavioral response to this compound can be significantly influenced by the presence of other compounds. For instance, in the grass webworm Herpetogramma licarsisalis, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, acts as a strong inhibitor.[7] Conversely, for the navel orangeworm, Amyelois transitella, a blend of components is required for optimal attraction.
-
Lure Loading and Release Rate: The concentration of the pheromone in the lure and its release rate are critical. Dosages that are too high or too low can be ineffective.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound lures?
A1: Pheromone lures are sensitive to environmental conditions. They should be stored in a cool, dark place, preferably in a freezer, in their original sealed packaging to prevent degradation and maintain their efficacy. When handling lures, always use gloves or tweezers to avoid contamination.[5][6]
Q2: What is the optimal placement for traps baited with these lures?
A2: Optimal trap placement is species-dependent. Generally, traps should be placed at eye level for flying insects, but some species may require placement on the ground or at different heights within the crop canopy.[2][8] Traps should be positioned to intercept insect flight paths, often at the edges of fields or in areas of high insect activity. A distance of at least 50 meters between traps is recommended to avoid interference.[5]
Q3: How often should I replace the this compound lures in my traps?
A3: The longevity of a lure depends on its formulation and environmental conditions. As a general guideline, many pheromone lures need to be replaced every 4-6 weeks, especially in warmer summer temperatures which can increase the evaporation rate.[6] Some manufacturers suggest a 90-day replacement interval.[1][2] Always refer to the manufacturer's recommendations for the specific lure you are using.
Q4: Can I use more than one type of lure in a single trap to attract multiple species?
A4: No, you should never place more than one type of lure in a single trap.[5] Pheromones are highly specific, and mixing lures can lead to contamination and will likely inhibit the response of your target species. Use separate, appropriately spaced traps for each lure type.[5]
Q5: My traps are catching non-target insects. How can I improve specificity?
A5: While pheromone lures are generally species-specific, some non-target captures can occur. To improve specificity, ensure you are using the correct lure for your target species and that the trap design is optimized for that species. Some trap designs are inherently more selective than others. Additionally, the presence of certain compounds in the lure blend can enhance specificity. If non-target captures are a significant issue, consider using a different lure formulation or trap type.
Data Presentation
Table 1: Factors Influencing Pheromone Release Rate
| Factor | Effect on Release Rate | Considerations for this compound Lures |
| Temperature | Higher temperatures generally increase the release rate.[4] | In warmer climates or during summer months, lures may have a shorter effective lifespan. |
| Airflow/Wind Speed | Increased airflow across the lure can enhance the release rate. | Placement in windy locations can lead to faster depletion of the pheromone. |
| Lure Matrix | The material of the lure (e.g., rubber septa, plastic) affects the diffusion rate. | Follow manufacturer guidelines for expected lure longevity. |
| Pheromone Loading | Higher initial concentrations can lead to a higher initial release rate ("flash-off").[9] | Allow a short "airing" period for new lures if a steady release rate is desired from the outset.[9] |
Table 2: Summary of Trap Performance for Fall Armyworm (Spodoptera frugiperda)
Note: this compound is a component of the pheromone blend for some Spodoptera species.
| Trap Type | Lure Type | Mean Moth Capture | Non-Target Insects | Recommended Placement Height |
| Water-pan | PH-869-1PR | High | Moderate | 1.5 m above ground |
| Water-pan | P061-Lure | High | Moderate | 1.5 m above ground |
| Bucket | PH-869-1PR | Moderate | Low | 1.5 m above ground |
| Delta | All tested | Low | Low | N/A |
Data adapted from a study on Fall Armyworm monitoring in Kenya.[8]
Experimental Protocols
Protocol 1: Wind Tunnel Bioassay for Evaluating Insect Response
This protocol outlines a standard procedure for assessing the behavioral response of insects to this compound lures in a controlled laboratory setting.
1. Wind Tunnel Setup:
- Use a wind tunnel with a flight arena of at least 200 cm in length.[10]
- Maintain a constant airflow, typically around 30 cm/s.[10]
- Control environmental conditions: 27 ± 2°C, 55 ± 5% RH, and low light (e.g., 0.3 lux) for nocturnal insects.[10]
- Ensure the air entering the tunnel is purified through charcoal filters.[11]
2. Insect Preparation:
- Use virgin male insects of a consistent age for testing.
- Acclimatize the insects to the wind tunnel room conditions for at least 2 hours prior to the experiment.[11][12]
- Place individual insects in release cages or tubes at the downwind end of the tunnel.[11]
3. Lure Preparation and Placement:
- Apply the this compound lure (or a blend) to a dispenser, such as a rubber septum or filter paper.
- Place the lure at the upwind end of the flight arena.[10]
4. Bioassay Procedure:
- Release an individual insect from its cage.
- Observe and record its behavior for a set period (e.g., 5 minutes).[10][12]
- Behavioral parameters to record may include: take-off, oriented upwind flight, distance flown towards the source, and contact with the lure.[10][12]
- After each trial, ventilate the tunnel with clean air for at least 5 minutes to remove any residual pheromone.[10]
- Use each insect only once.[10]
Protocol 2: Electroantennography (EAG) for Assessing Olfactory Response
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory receptor activation.
1. Antenna Preparation:
- Excise an antenna from the head of an insect using micro-scissors.[13][14]
- Mount the antenna between two electrodes using conductive gel. The base of the antenna is connected to the reference electrode and the tip to the recording electrode.[14][15]
2. Odor Delivery:
- A continuous stream of purified, humidified air is passed over the antenna.
- The this compound solution (in a solvent like hexane or pentane) is applied to a piece of filter paper inside a Pasteur pipette.[14]
- A puff of air is injected through the pipette, introducing the odor into the main airstream directed at the antenna.
3. Data Recording:
- The electrical potential difference between the two electrodes is amplified and recorded.
- The negative deflection in voltage following the odor puff is the EAG response.
- The amplitude of this response is proportional to the number of olfactory neurons that have been stimulated.
4. Experimental Controls:
- A solvent-only puff should be used as a negative control.[14]
- A known standard compound that elicits a reliable response should be used as a positive control to assess the viability of the antennal preparation.[14]
Visualizations
Caption: A workflow for troubleshooting low insect capture rates.
Caption: Simplified insect olfactory signaling pathway.
Caption: A typical experimental workflow for lure development.
References
- 1. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 2. Insect FAQs [insectslimited.com]
- 3. thebeatsheet.com.au [thebeatsheet.com.au]
- 4. The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards [mdpi.com]
- 5. treefruit.com.au [treefruit.com.au]
- 6. m.youtube.com [m.youtube.com]
- 7. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Evaluation of pheromone lures, trap designs and placement heights for " by Birhanu Sisay, Sevgan Subramanian et al. [thehive.icipe.org]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchtrend.net [researchtrend.net]
- 11. A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Microchemical Derivatization for Double Bond Localization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the refinement of microchemical derivatization techniques used to pinpoint carbon-carbon double bond (C=C) locations in unsaturated molecules, particularly lipids.
Troubleshooting Guides and FAQs
This section addresses specific issues encountered during derivatization experiments for double bond localization, organized by technique.
Paternò-Büchi (PB) Reaction
The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane ring, which yields diagnostic fragments in tandem mass spectrometry (MS/MS).[1][2]
Frequently Asked Questions & Troubleshooting
-
Q: My PB reaction yield is very low or the reaction is not proceeding. What are the common causes?
-
A: Several factors can lead to low conversion:
-
Inadequate Light Source: Ensure the emission spectrum of your UV lamp (typically 254-350 nm for standard ketones) overlaps with the absorption spectrum of the carbonyl reagent.[3] For visible-light-mediated reactions, confirm you are using the correct photocatalyst and light source (e.g., 405 nm blue LEDs).[4]
-
Incorrect Reaction Vessel: Standard borosilicate glass (Pyrex) filters UV light below 300 nm. For reactions requiring lower wavelengths, a quartz or Vycor reaction vessel is mandatory.[3]
-
Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of the carbonyl reagent, inhibiting the reaction. Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes before irradiation.[3]
-
Low Quantum Yield: The intrinsic quantum yield of the PB reaction can be low. You may need to increase the irradiation time or use a higher-intensity light source.[3] Some modern visible-light PB systems can achieve yields around 90% at high lipid concentrations (>0.5 mM), though this drops as concentration decreases.[4]
-
-
-
Q: I'm observing significant side products. How can I minimize them?
-
Q: The regioselectivity of my reaction is poor, resulting in a mixture of isomers. How can this be improved?
-
A: Regioselectivity is governed by steric and electronic effects during the formation of the intermediate diradical. The oxygen of the excited carbonyl typically adds to the less substituted carbon of the alkene to form the more stable radical on the more substituted carbon. Consider using reagents with bulky substituents to sterically direct the reaction.[3]
-
Epoxidation (using m-CPBA)
Epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) converts the C=C bond into an epoxide. This epoxide is easily cleaved during collision-induced dissociation (CID), producing diagnostic ions that reveal the original double bond location.[5][6]
Frequently Asked Questions & Troubleshooting
-
Q: How do I avoid over-oxidation or formation of byproducts?
-
A: A key advantage of m-CPBA is its high specificity and rapid reaction time, which minimizes the formation of overoxidized byproducts.[5][6] Complete derivatization can often be achieved in just a few minutes at room temperature.[7] To prevent side reactions, avoid excessively long reaction times and use the optimized stoichiometric amount of m-CPBA.
-
-
Q: Is the epoxidation reaction efficient for all lipid classes?
-
Q: My reaction is incomplete. What should I check?
-
A: Incomplete epoxidation is uncommon with m-CPBA if fresh reagent is used. Ensure your m-CPBA has been stored correctly (refrigerated, dry) as it can degrade over time. Also, confirm accurate concentration measurements of both your lipid sample and the reagent.
-
Ozonolysis
Online ozonolysis, often coupled directly with mass spectrometry (e.g., OzESI-MS or OzID), cleaves C=C bonds to produce aldehyde products whose masses are diagnostic of the double bond's position.[9][10]
Frequently Asked Questions & Troubleshooting
-
Q: My ozonolysis efficiency is low. How can I optimize it?
-
A: Reaction efficiency is highly dependent on experimental conditions.
-
Solvent Conditions: The presence of water and the pH of the acid solution are critical for optimizing ozonolysis yields.[11]
-
Flow Rate (for online systems): In flow-cell devices, the conversion efficiency is tunable by varying the flow rate. Slower flow rates increase reaction time, typically leading to higher conversion (from 20% to 95%).[10]
-
Ozone Generation: For systems using a UV lamp to generate ozone, ensure the lamp is functioning correctly and is positioned optimally near the ESI emitter.[11]
-
-
-
Q: I am having trouble interpreting the mass spectra from complex mixtures. What are the challenges?
-
A: A primary challenge is spectral overlap. Ozonolysis products from one lipid might have the same mass-to-charge ratio (m/z) as another intact lipid or a product from a different lipid in the mixture.[9] Coupling ozonolysis with a separation technique like liquid chromatography (LC) or ion mobility-mass spectrometry (IM-MS) is highly recommended to resolve these ambiguities.[10][11]
-
-
Q: Why is the reaction efficiency lower for double bonds near the carboxyl headgroup?
-
A: This is a known phenomenon. The electron-withdrawing nature of the carboxylate group reduces the electron density (nucleophilicity) of nearby double bonds, making them less reactive to the initial electrophilic addition of ozone.[10]
-
Dimethyl Disulfide (DMDS) Derivatization
DMDS adds two -SCH₃ groups across the double bond. Fragmentation in the mass spectrometer occurs preferentially at the C-C bond between these two groups, producing diagnostic ions.
Frequently Asked Questions & Troubleshooting
-
Q: My polyunsaturated analytes are yielding complex, uninterpretable spectra. Why?
-
A: Conventional DMDS derivatization of polyunsaturated alkenes often forms multiple adducts (poly-derivatization) or cyclized products, making spectra difficult to interpret. The key is to refine the procedure to favor the formation of mono-DMDS adducts.[12] This can be achieved by carefully controlling reaction time and reagent concentration.
-
-
Q: What are the advantages of using DMDS?
-
A: It is a well-established method for GC/MS analysis and provides clear, diagnostic ions for mono-unsaturated compounds.[12] Recent refinements have extended its utility to polyunsaturated molecules. Additionally, the specific isotopic pattern of the resulting sulfur-containing products provides extra confirmation of the structure.[13]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different derivatization techniques to aid in experimental design and comparison.
Table 1: Reaction Conditions and Efficiency
| Derivatization Technique | Reagent(s) | Typical Reaction Time | Typical Temperature | Typical Conversion Yield | Reference(s) |
| Paternò-Büchi (UV) | Acetone, Acetophenone | 15 - 60 min | Room Temp | 20% - 50% | [1][2] |
| Paternò-Büchi (Visible Light) | Phenylglyoxalate, Ir(III) photocatalyst | 5 - 30 min | Room Temp | ~90% (at >0.5 mM lipid conc.) | [4] |
| Epoxidation | m-CPBA | 1 - 10 min | Room Temp | Complete / High | [5][7] |
| Online Ozonolysis | Ozone (from O₂) | Seconds (flow-rate dependent) | Room Temp | 20% - 95% (tunable) | [10][11] |
| FAME Derivatization | BCl₃-Methanol | 5 - 90 min | 60 - 70 °C | High / Quantitative | [14] |
Table 2: Analytical Sensitivity
| Derivatization Technique | Analyte Class | Method | Limit of Detection (LOD) / Quantification (LOQ) | Reference(s) |
| Paternò-Büchi (Visible Light) | GPLs, TGs | LC-MS/MS | Sub-nM to nM range | [4] |
| Double Derivatization (PB + DEEA) | Free Fatty Acids | Shotgun-MS | LOQ: 0.1–1.5 nmol/L | [15] |
| DMED Derivatization | Short-Chain FAs | LC-MS/MS | LOD: 0.5 fmol | [16] |
| FAME Derivatization | Fatty Acids | GC-FID | LOD: 0.21 - 0.54 µg/mL | [14] |
Detailed Experimental Protocols
Protocol 1: m-CPBA Epoxidation for Shotgun Lipidomics
This protocol is adapted for the rapid derivatization of unsaturated lipids in an extract prior to MS analysis.[5][17]
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol).
-
Reagent Preparation: Prepare a fresh solution of 10 mg/mL m-CPBA in chloroform.
-
Reaction: To the lipid extract, add 10 µL of the m-CPBA solution. Vortex the mixture briefly.
-
Incubation: Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction is often complete within minutes.[7]
-
Analysis: Dilute the reaction mixture in an appropriate solvent for direct infusion or LC-MS analysis (e.g., methanol/chloroform with 0.1% formic acid). The epoxidized lipids will be detected at M+16 (for one double bond), M+32 (for two), etc.
-
MS/MS Analysis: Select the epoxidized precursor ion for CID fragmentation. The location of the double bond is indicated by a pair of diagnostic fragment ions.
Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization
This protocol describes a common method for preparing volatile fatty acid derivatives for GC analysis using boron trichloride-methanol.
-
Sample Preparation: Weigh 1-25 mg of the sample (containing free fatty acids or lipids) into a 10 mL micro reaction vessel.
-
Reagent Addition: Add 2 mL of 12% BCl₃-methanol solution to the vessel.
-
Reaction: Cap the vessel tightly and heat at 60-70 °C for 10-90 minutes. Optimal time should be determined empirically.[14]
-
Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Shake the vessel vigorously to extract the FAMEs into the non-polar hexane layer. Allow the layers to settle.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure the sample is dry, this transfer can be done by passing the solution through a small column of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and decision-making processes in derivatization experiments.
Caption: General experimental workflow for C=C bond localization.
Caption: Decision logic for selecting a derivatization technique.
Caption: Simplified Paternò-Büchi reaction pathway and side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Visible-Light Paternò-Büchi Reaction for Lipidomic Profiling at Detailed Structure Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Locating Carbon-Carbon Double Bonds in Unsaturated Phospholipids by Epoxidation Reaction and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of (11Z,13E)-Hexadecadienal and its Geometric Isomers
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The bioactivity of hexadecadienal isomers is highly species-specific. The following table summarizes the known biological activities of the (11Z,13E) and (11Z,13Z) isomers based on available research. Direct quantitative comparative data for all four isomers in a single species is currently limited.
| Isomer | Compound Type | Biological Activity | Target Species |
| (11Z,13E)-hexadecadien-1-yl acetate | Acetate | Sex Pheromone (Attractant) | Grass webworm (Herpetogramma licarsisalis) |
| (11Z,13E)-hexadecadien-1-ol | Alcohol | Pheromone Antagonist (Inhibitor) | Grass webworm (Herpetogramma licarsisalis) |
| (11Z,13Z)-hexadecadienal | Aldehyde | Sex Pheromone Component | Navel orangeworm (Amyelois transitella) |
| (11Z,13Z)-hexadecadienal | Aldehyde | Sex Pheromone Component | Various species of Notodontidae moths |
Note: The table highlights the most well-documented activities. The bioactivity of the (11E,13Z) and (11E,13E) isomers of hexadecadienal is less characterized in the public literature.
Experimental Protocols
The primary method for quantifying the bioactivity of these pheromone compounds is Electroantennography (EAG), which measures the electrical response of an insect's antenna to olfactory stimuli.
Electroantennography (EAG) Bioassay Protocol
-
Antenna Preparation:
-
An adult male moth is immobilized, and one of its antennae is carefully excised at the base.
-
The distal tip of the antenna is removed to allow for electrical contact.
-
The antenna is mounted between two electrodes using a conductive gel. The recording electrode is placed in contact with the distal end, and the reference electrode is inserted into the base of the antenna.
-
-
Odorant Delivery:
-
Synthetic isomers of hexadecadienal are diluted in a solvent (e.g., hexane) to various concentrations.
-
A small amount of the diluted solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
The filter paper is placed inside a glass cartridge connected to an air stimulus controller.
-
-
Stimulation and Recording:
-
A purified and humidified continuous air stream is passed over the antennal preparation.
-
A puff of air carrying the odorant from the cartridge is injected into the continuous air stream for a defined duration (e.g., 0.5 seconds).
-
The resulting change in the electrical potential across the antenna (the EAG response) is amplified, recorded, and analyzed using specialized software.
-
-
Data Analysis:
-
The amplitude of the EAG response (in millivolts) is measured for each isomer and concentration.
-
Responses are typically normalized against a standard compound or a solvent blank.
-
Dose-response curves can be generated to compare the sensitivity of the antenna to different isomers.
-
Visualizations
Diagram 1: Generalized Pheromone Signaling Pathway in Moths
Caption: Generalized signaling pathway for moth pheromone reception.
Diagram 2: Experimental Workflow for Pheromone Bioactivity Comparison
A Comparative Analysis of Synthetic Versus Naturally Produced (11Z,13E)-Hexadecadienal for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics, performance, and experimental application of the insect sex pheromone (11Z,13E)-hexadecadienal.
This guide provides a detailed comparison of synthetically produced and naturally derived this compound, a known insect sex pheromone component identified in various moth species. By presenting key data on chemical purity, biological activity, and experimental protocols, this document aims to assist researchers in making informed decisions for their specific applications, from fundamental research in chemical ecology to the development of pest management strategies.
Chemical and Physical Properties
This compound is a volatile organic compound that plays a crucial role in the chemical communication of certain lepidopteran species. While detailed comparative data on the physicochemical properties of synthetic versus natural this compound is not extensively documented in a single source, the performance of the synthetic version in biological assays suggests a high degree of similarity to the natural product when synthesized with high stereochemical purity.
Table 1: Comparison of Synthetic and Natural this compound
| Characteristic | Synthetic this compound | Naturally Produced this compound |
| Purity | High chemical and isomeric purity achievable (e.g., >97%)[1]. Purity is dependent on the synthetic route and purification methods. | Occurs in a blend with other compounds (e.g., other isomers, precursors, and related compounds). The exact composition can vary. |
| Isomeric Ratio | Precisely controlled through stereoselective synthesis methods, such as the Wittig reaction. Can be produced as a single, high-purity isomer[2]. | The specific isomeric ratio is determined by the insect's biosynthetic pathways. Often, a precise blend of isomers is crucial for biological activity. |
| Source | Chemical synthesis from commercially available starting materials[1]. | Extracted from the pheromone glands of female moths, such as the grass webworm (Herpetogramma licarsisalis) and the cabbage webworm (Hellula undalis)[2][3][4]. |
| Availability | Commercially available from various chemical suppliers in specified purities and quantities. | Limited availability due to the laborious and low-yield process of extraction from insects. |
Biological Performance: A Comparative Overview
While specific data for the aldehyde is limited, the biological activity of synthetic pheromones is typically evaluated through several methods:
-
Electroantennography (EAG): Measures the electrical response of an insect's antenna to a chemical stimulus. A strong EAG response to a synthetic compound indicates that it is detected by the insect's olfactory receptors.
-
Wind Tunnel Bioassays: Observe the flight behavior of male insects in response to a pheromone plume. This assay can quantify attraction and source-locating behaviors.
-
Field Trapping: Compares the number of insects caught in traps baited with synthetic lures versus control traps or traps baited with natural extracts.
The available literature suggests that synthetic lures containing the correct isomeric blend of pheromone components are highly effective in attracting target insect species, often performing as well as or better than natural extracts due to higher concentration and purity[6][7][8].
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of this compound in research. Below are summaries of key experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound and its analogs involves the Wittig reaction, which allows for the stereoselective formation of the Z-double bond[2]. The synthesis typically starts from commercially available materials and involves several steps to build the carbon chain and introduce the double bonds and the aldehyde functional group. High-performance liquid chromatography (HPLC) is often used for the purification of the final product to achieve high isomeric purity[1].
Pheromone Extraction from Insect Glands
The extraction of natural pheromones is a delicate process aimed at isolating the volatile compounds from the insect's pheromone gland.
-
Gland Dissection: The pheromone glands are carefully dissected from female insects, typically during their calling period (the time of pheromone release).
-
Solvent Extraction: The dissected glands are immersed in a small volume of a non-polar solvent, such as hexane, for a short period to extract the lipophilic pheromone components.
-
Analysis: The resulting extract is then analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify the components of the pheromone blend.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a mixture are biologically active.
-
Sample Injection: The pheromone extract or a solution of the synthetic compound is injected into a gas chromatograph.
-
Column Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., a flame ionization detector - FID), while the other is directed over an insect antenna mounted between two electrodes.
-
Signal Recording: The signals from both the FID and the antenna (the electroantennogram) are recorded simultaneously. Peaks in the EAG trace that correspond to peaks in the FID trace indicate which compounds elicit an olfactory response.
Wind Tunnel Bioassay
Wind tunnel assays are used to study the behavioral responses of insects to airborne stimuli.
-
Setup: A wind tunnel is used to create a controlled laminar airflow. A plume of the test odor (synthetic or natural) is released at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Observation: The flight behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and landing on the odor source.
-
Quantification: The percentage of moths exhibiting each behavior is calculated to quantify the attractiveness of the stimulus.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved in pheromone signaling and experimental analysis, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. (11Z,13E)-Hexadecadien-1-yl acetate: sex pheromone of the grass webworm Herpetogramma licarsisalis-identification, synthesis, and field bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pheromones and Semiochemicals of Hellula undalis (Lepidoptera: Crambidae), the Cabbage webworm [pherobase.com]
- 4. (PDF) Identification of the Female Sex Pheromone of the [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ars.usda.gov [ars.usda.gov]
Efficacy of (11z,13e)-hexadecadienal in comparison to other commercial pheromone lures
In the intricate world of insect chemical communication, the precise composition of pheromone lures is paramount for effective pest monitoring and management. This guide provides a comparative analysis of the efficacy of pheromone blends containing (11z,13e)-hexadecadienal and its derivatives against commercially available pheromone lures for key lepidopteran pests. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of the most appropriate attractants for their work.
Navel Orangeworm (Amyelois transitella)
The navel orangeworm is a significant pest in the almond and pistachio industries. Its sex pheromone is a complex blend, and lures containing this compound derivatives are crucial for monitoring and control strategies.
Comparative Efficacy of Pheromone and Other Attractant Lures
Field studies have demonstrated that for the navel orangeworm, a multi-component pheromone blend is essential for male moth attraction. The aldehyde component, (11Z,13Z)-hexadecadienal, by itself has shown minimal attractiveness in field settings. The most effective lures are comprised of a four-component blend, which includes (11Z,13E)-hexadecadien-1-ol.
Commercial pheromone lures, such as the PHEROCON® NOW series and Suterra's BioLure®, are based on this multi-component sex pheromone. While the exact ratios in these commercial products are often proprietary, research has identified an effective standard blend. One such blend consists of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene in a 45:45:2:7 ratio.[1]
In practical applications, especially in orchards where mating disruption techniques are employed, pheromone lures are often compared with or used in conjunction with other types of attractants, such as phenyl propionate (PPO) and kairomone-based bait lures.
Table 1: Comparison of Lure Types for Amyelois transitella in Orchards with Mating Disruption
| Lure Type | Primary Attractant(s) | Target Sex | Relative Efficacy (Male Capture) | Relative Efficacy (Female Capture) | Notes |
| Pheromone Lure | Multi-component sex pheromone | Male | Suppressed in mating disruption | None | Highly specific to males, but effectiveness is significantly reduced in the presence of mating disruption. |
| PPO Lure | Phenyl propionate | Male & Female | Lower than Combo Lure | Captures females | Attracts both sexes and is effective in mating disruption scenarios. |
| Bait Lure | Natural ovipositional substrates | Primarily Female | Very Low | High | Becomes less effective as the season progresses and new crop nuts become available. |
| Combo Lure | Pheromone + Phenyl propionate | Male & Female | High | High | Generally provides the most consistent season-long capture of both sexes, especially in mating disruption environments. |
Data synthesized from studies comparing different commercial lure types.
Experimental Protocols
Field Trapping Bioassay for Amyelois transitella
A common experimental design for comparing the efficacy of different lures for the navel orangeworm involves a randomized complete block design within an orchard setting.
-
Trap Selection: Wing traps or delta traps are commonly used. Wing traps have been shown to be more effective for capturing navel orangeworm males with pheromone lures.
-
Lure Preparation and Placement: Lures, whether commercially sourced (e.g., PHEROCON® NOW L2-H) or prepared with a specific blend, are placed inside the traps. For prepared lures, the pheromone components are typically loaded onto a rubber septum.
-
Experimental Layout: Traps baited with the different lures to be compared are deployed in replicate blocks throughout the orchard. Traps are typically placed at a height of 6-7 feet within the tree canopy. To minimize interference, a significant distance is maintained between traps.
-
Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured moths is recorded. Sticky liners within the traps are replaced when they become dirty or saturated with insects.
-
Data Analysis: The mean number of moths captured per trap per monitoring interval is calculated for each lure type. Statistical analyses, such as ANOVA followed by a means separation test, are used to determine if there are significant differences in the efficacy of the different lures.
Grass Webworm (Herpetogramma licarsisalis)
The primary component of the female-produced sex pheromone of the grass webworm has been identified as (11Z,13E)-hexadecadien-1-yl acetate. Field bioassays have confirmed that this single component is necessary and sufficient to attract male grass webworm moths. Interestingly, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, has been shown to have a strong inhibitory effect on trap catches when present in lures.[2]
Currently, there is a lack of publicly available scientific literature detailing comparative studies between lures containing (11Z,13E)-hexadecadien-1-yl acetate and other commercially available pheromone lures for the grass webworm. Further research is needed to establish the relative efficacy of different potential lure formulations for this pest.
Experimental Protocols
Identification and Field Bioassay for Herpetogramma licarsisalis Pheromone
The protocol for identifying and testing the efficacy of the grass webworm pheromone provides a foundation for future comparative studies.
-
Pheromone Gland Extraction: Pheromone glands are excised from virgin female moths.
-
Chemical Analysis: Gas chromatography (GC) coupled with electroantennographic detection (EAD) is used to identify compounds in the gland extracts that elicit a response from male moth antennae. Gas chromatography-mass spectrometry (GC-MS) is then used to determine the chemical structures of the active compounds.
-
Synthesis of Pheromone Candidates: The identified compounds and their isomers are synthesized for use in field trials.
-
Field Bioassays:
-
Trap and Lure: Rubber septa are impregnated with the synthesized pheromone candidates, alone or in various blends and dosages. These lures are placed in sticky traps.
-
Experimental Design: A randomized block design is used, with traps placed in a pasture or turfgrass environment where the grass webworm is present.
-
Data Collection: The number of male moths captured in each trap is recorded over a set period.
-
Analysis: Statistical analysis is performed to compare the attractiveness of the different lure compositions.
-
Pheromone Signaling Pathway in Lepidoptera
The detection of pheromones in male moths is a complex process that begins at the antennae and culminates in a behavioral response. The following diagram illustrates a generalized signaling pathway for sex pheromone reception in Lepidoptera.
References
Cross-Species Attractiveness of (11z,13e)-Hexadecadienal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species attractiveness of the sex pheromone component (11z,13e)-hexadecadienal. The information is compiled from various scientific studies to offer a centralized resource for researchers investigating insect chemical ecology and developing species-specific pest management strategies. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes.
Comparative Attractiveness Data
The behavioral response to this compound and its derivatives varies significantly across different insect species. While it is a potent attractant for some, its effect can be inhibitory or non-existent in others. The following tables summarize the documented responses of several lepidopteran species to this compound and its close analogs.
| Species | Family | Common Name | Compound(s) | Ratio | Behavioral Effect |
| Amyelois transitella | Pyralidae | Navel Orangeworm | (11Z,13Z)-hexadecadienal, this compound, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Blend | Attraction[1][2] |
| Herpetogramma licarsisalis | Crambidae | Grass Webworm | (11Z,13E)-hexadecadien-1-yl acetate | N/A | Attraction[3][4] |
| Herpetogramma licarsisalis | Crambidae | Grass Webworm | (11Z,13E)-hexadecadien-1-ol | In blend | Inhibition[3][4][5][6] |
| Thaumetopoea bonjeani | Notodontidae | Processionary Moth | (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadienol | 4:1 | Attraction[7] |
| Pyralis farinalis | Pyralidae | Meal Moth | (11Z,13Z)-hexadecadienal, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Blend | Attraction[7] |
| Pyralis farinalis | Pyralidae | Meal Moth | (11Z,13Z)-hexadecadien-1-yl acetate | In blend | Behavioral Antagonist[7] |
| Notodonta dromedaries | Notodontidae | Iron Prominent | (11Z,13Z)-hexadecadienal | N/A | Attraction[7] |
| Notodonta torva | Notodontidae | Large Dark Prominent | (11Z,13Z)-hexadecadien-1-yl acetate | N/A | Attraction[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the attractiveness of insect pheromones.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odorant. It is a common method for screening compounds for electrophysiological activity.
Protocol:
-
Antenna Preparation:
-
An antenna is excised from the head of a male moth using micro-scissors.
-
The tip and base of the antenna are carefully cut to ensure good electrical contact.
-
-
Electrode Placement:
-
The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline).
-
The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the base.
-
-
Odorant Delivery:
-
A continuous stream of purified and humidified air is passed over the antenna.
-
The test compound, dissolved in a solvent and applied to a piece of filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).
-
-
Data Recording:
-
The electrical potential difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a response.
-
The amplitude of the EAG response is proportional to the number of responding olfactory receptor neurons.
-
Wind Tunnel Bioassay
Wind tunnel assays are used to observe the flight behavior of insects in response to a controlled plume of an odorant. This allows for the quantification of behaviors such as upwind flight, casting, and source location.
Protocol:
-
Acclimatization:
-
Male moths are placed in individual release cages and allowed to acclimate to the experimental conditions (e.g., temperature, humidity, and light) for at least 30 minutes.
-
-
Odor Source Placement:
-
The pheromone lure (e.g., a rubber septum impregnated with the synthetic pheromone) is placed at the upwind end of the wind tunnel.
-
-
Insect Release:
-
The release cage is placed at the downwind end of the tunnel.
-
-
Behavioral Observation:
-
The behavior of the moth is observed and recorded for a set period (e.g., 3-5 minutes).
-
Key behaviors to score include: taking flight, oriented upwind flight, casting (zigzagging flight), landing on the source, and attempting to copulate with the source.
-
-
Data Analysis:
-
The percentage of moths exhibiting each behavior is calculated for different treatments (e.g., different pheromone blends or concentrations).
-
Field Trapping
Field trapping experiments are conducted to evaluate the attractiveness of pheromone lures under natural conditions.
Protocol:
-
Trap and Lure Preparation:
-
Traps (e.g., sticky traps, funnel traps) are baited with lures containing the test pheromone(s) at specific dosages. A control trap with no lure or a solvent-only lure is also included.
-
-
Experimental Design:
-
Traps are deployed in the field in a randomized block design to minimize positional effects.
-
The distance between traps is sufficient to avoid interference (e.g., >20 meters).
-
-
Trap Monitoring:
-
Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.
-
-
Data Analysis:
-
The mean trap catch for each treatment is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences in attractiveness.
-
Visualizations
The following diagrams illustrate key concepts in insect olfaction and experimental design.
Caption: Insect Olfactory Signaling Pathway.
Caption: Pheromone Bioassay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Attractiveness of a four-component pheromone blend to male navel orangeworm moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ento.psu.edu [ento.psu.edu]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Guide to Synergistic and Inhibitory Effects on (11z,13e)-Hexadecadienal
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount for developing effective and targeted pest management strategies and other chemical ecology applications. This guide provides a comprehensive comparison of compounds that exhibit synergistic or inhibitory effects when combined with the insect pheromone component (11z,13e)-hexadecadienal and structurally related compounds. The information is supported by experimental data and detailed methodologies to facilitate replication and further research.
The behavioral response of insects to pheromone signals is rarely a simple reaction to a single molecule. More often, it is the result of a complex interplay between multiple compounds in a specific ratio. While some compounds can enhance the attractive effect of a primary pheromone component, a phenomenon known as synergism, others can reduce or completely block the response, an effect termed inhibition. This guide delves into the known synergistic and inhibitory interactions with this compound and its analogues, providing a valuable resource for the development of more effective attractants and repellents.
Comparative Analysis of Synergistic and Inhibitory Compounds
The following table summarizes the quantitative data on compounds that have been observed to modulate the activity of this compound and similar pheromone components. The data is compiled from various behavioral and electrophysiological studies.
| Primary Pheromone Component | Interacting Compound | Observed Effect | Target Insect Species | Quantitative Data (e.g., % attraction, trap catch) | Experimental Method |
| (11Z,13Z)-Hexadecadienal | (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene + (11Z,13Z)-Hexadecadien-1-ol or (11Z,13E)-Hexadecadien-1-ol | Synergistic | Navel Orangeworm Moth (Amyelois transitella) | A mixture of all four components produced the highest levels of rapid source location and source contact. | Wind Tunnel Bioassay |
| (11Z,13E)-Hexadecadien-1-yl acetate | (11Z,13E)-Hexadecadien-1-ol | Inhibitory | Grass Webworm (Herpetogramma licarsisalis) | Strong inhibitory effect on trap catches at the ratios tested. | Field Bioassays |
| (7Z,11Z)-Hexadecadienal + (7Z,11Z,13E)-Hexadecatrienal | (7Z,11Z,13Z)-Hexadecatrienal | Inhibitory | Citrus Leafminer (Phyllocnistis citrella) | Addition of the isomeric (7Z,11Z,13Z)-hexadecatrienal inhibited attraction to the two-component blend. | Field Trials |
| (11Z,13Z)-Hexadecadienal + (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene | (11Z,13Z)-Hexadecadien-1-yl acetate | Inhibitory | Meal Moth (Pyralis farinalis) | (11Z,13Z)-hexadecadien-1-yl acetate acts as a behavioral antagonist. | Not Specified |
Experimental Protocols
A fundamental understanding of the methodologies used to assess synergistic and inhibitory effects is crucial for interpreting the data and designing new experiments. The following are detailed protocols for two common experimental setups.
Wind Tunnel Bioassay
This method is used to observe and quantify the flight behavior of insects in response to an odor plume.
1. Insect Preparation:
-
Male moths are separated from females at the pupal stage to ensure they are naive.
-
Adult moths are kept in a controlled environment with a specific light-dark cycle to regulate their activity period.
-
Insects are typically tested during their peak activity period.
2. Wind Tunnel Setup:
-
A transparent wind tunnel (e.g., 1.5 m long, 0.5 m wide, 0.5 m high) is used.
-
Air is charcoal-filtered and pushed through the tunnel at a constant velocity (e.g., 0.3 m/s).
-
The temperature and humidity within the tunnel are maintained at levels optimal for the test insect (e.g., 25°C and 50% RH).
3. Stimulus Preparation and Delivery:
-
The test compounds are dissolved in a solvent like hexane to achieve the desired concentrations and ratios.
-
A specific amount of the solution is applied to a filter paper or rubber septum.
-
The stimulus source is placed at the upwind end of the tunnel.
4. Behavioral Observation:
-
A single male moth is released at the downwind end of the tunnel.
-
The following behaviors are recorded: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), landing on the source, and contact with the source.
-
Each insect is tested only once.
5. Data Analysis:
-
The percentage of insects exhibiting each behavior is calculated for each treatment (pheromone alone vs. pheromone blend).
-
Statistical tests (e.g., chi-square test) are used to determine significant differences between treatments.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to a volatile compound.
1. Insect Preparation:
-
An adult moth is anesthetized by cooling.
-
The insect is immobilized on a platform, and one antenna is carefully excised.
2. Electrode Placement:
-
The base of the excised antenna is placed in contact with a reference electrode (e.g., a glass capillary filled with saline solution).
-
The tip of the antenna is connected to a recording electrode.
3. Stimulus Delivery:
-
A continuous stream of humidified, purified air is passed over the antenna.
-
A puff of air carrying the vapor of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
The test compounds are typically diluted in a solvent and applied to a piece of filter paper inside a Pasteur pipette.
4. Data Recording and Analysis:
-
The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.
-
The amplitude of the response (in millivolts) is measured.
-
The responses to different compounds and blends are compared to a control (solvent only) and a standard reference compound.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in pheromone perception and the experimental procedures used to study them, the following diagrams are provided.
Figure 1. Generalized insect pheromone signaling pathway.
Figure 2. Workflow for assessing pheromone responses.
A Guide to Statistical Analysis of (11Z,13E)-Hexadecadienal Dose-Response Bioassays
This guide provides a comparative overview of the statistical analysis of dose-response data obtained from bioassays of (11Z,13E)-hexadecadienal, a significant insect sex pheromone. The content is tailored for researchers, scientists, and professionals in drug development and pest management, offering insights into experimental design, data interpretation, and the application of various statistical models.
Data Presentation: Field Bioassay of (11Z,13E)-Hexadecadien-1-yl Acetate
The following table summarizes the dose-response data from a field bioassay conducted on the grass webworm, Herpetogramma licarsisalis. This study is a primary source of publicly available quantitative data for the acetate derivative of this compound. The experiment aimed to determine the attractiveness of different doses of the synthetic pheromone to male moths.
Table 1: Dose-Response of Herpetogramma licarsisalis to (11Z,13E)-Hexadecadien-1-yl Acetate in Field Bioassays
| Treatment Dose (µg) | Mean No. of Moths Captured ± SE | Statistical Significance (P-value) |
| 0 (Control) | 0.0 ± 0.0a | < 0.001 |
| 10 | 1.8 ± 0.6b | < 0.001 |
| 100 | 8.2 ± 1.8c | < 0.001 |
| 1000 | 6.8 ± 1.5c | < 0.001 |
| Data sourced from Gibb et al., 2007. Means in a column followed by the same letter are not significantly different (P > 0.05; Tukey's HSD test). |
Experimental Protocols
A robust statistical analysis is contingent on a well-designed and meticulously executed experimental protocol. Below is a detailed methodology for a typical field bioassay for insect sex pheromones, based on practices described in the cited literature.
Field Trapping Bioassay Protocol
Objective: To evaluate the dose-dependent attractive efficacy of a synthetic pheromone lure on a target insect population under field conditions.
Materials:
-
Pheromone lures: Rubber septa or other suitable dispensers impregnated with precise doses of this compound in a suitable solvent (e.g., hexane).
-
Traps: Delta or funnel traps with sticky inserts or a collection vial.
-
Control lures: Dispensers treated only with the solvent.
-
Randomized block design layout in the field.
Procedure:
-
Site Selection: Choose a location with a known population of the target insect species. The experimental area should be large enough to accommodate all traps with adequate spacing to prevent interference.
-
Trap Deployment:
-
Deploy traps in a randomized complete block design to minimize the effects of spatial variation. Each block should contain one of each treatment (including the control).
-
The number of replicates (blocks) should be sufficient to provide statistical power (typically 4-5).
-
Hang traps at a consistent height from the ground or canopy, as dictated by the target insect's flight behavior.
-
Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid plume overlap.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., daily or every few days).
-
Count and record the number of target insects captured in each trap.
-
Replace sticky inserts and pheromone lures as needed, depending on their longevity and the duration of the experiment.
-
-
Statistical Analysis:
-
Transform the count data if necessary (e.g., using a square root or logarithmic transformation) to meet the assumptions of parametric statistical tests.
-
Perform an Analysis of Variance (ANOVA) to determine if there are significant differences among the treatment means.
-
If the ANOVA result is significant, use a post-hoc test (e.g., Tukey's HSD) to conduct pairwise comparisons between treatment means.
-
Visualization of Experimental Workflow and Statistical Analysis
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the logical relationships in the statistical analysis of dose-response data.
Safety Operating Guide
Safe Disposal of (11Z,13E)-Hexadecadienal: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (11Z,13E)-hexadecadienal must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and prevent environmental contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for high concentrations, use a NIOSH-approved respirator. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid all direct contact with the skin and eyes.[1]
II. Step-by-Step Disposal Procedure
The primary methods for the disposal of this compound are through a licensed chemical waste disposal service or by controlled incineration.[1]
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Label the container clearly with the chemical name: "this compound".
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Inform the disposal service of the container's contents.
-
-
Decontamination of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as chemical waste.
-
After thorough decontamination, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1]
-
Crucially, do not discharge this compound or its rinsate into the sewer system or the environment. [1]
III. Emergency Procedures
In the event of an accidental release or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance into a sealed container for disposal as chemical waste.[1]
-
Ventilate the area and decontaminate the spill surface.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
